Product packaging for 4-(3-Chlorophenoxy)piperidine(Cat. No.:CAS No. 97840-40-9)

4-(3-Chlorophenoxy)piperidine

Cat. No.: B1349332
CAS No.: 97840-40-9
M. Wt: 211.69 g/mol
InChI Key: BYXWGMQMUJCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Chlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B1349332 4-(3-Chlorophenoxy)piperidine CAS No. 97840-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXWGMQMUJCYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370678
Record name 4-(3-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97840-40-9
Record name 4-(3-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(3-chlorophenoxy)piperidine, a key intermediate in the development of various pharmaceutical agents. The document details the core synthesis methodologies, reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of diverse therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy moiety via an ether bond, allows for a range of chemical modifications to modulate its pharmacological properties. This guide will focus on the two most prevalent and effective methods for its synthesis: the Williamson ether synthesis and the Mitsunobu reaction.

Core Synthesis Pathways

The synthesis of this compound typically involves the formation of an ether linkage between a 4-hydroxypiperidine derivative and 3-chlorophenol. The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the desired reaction conditions, stereochemical considerations, and the nature of the starting materials.

A common strategy in these syntheses involves the use of an N-Boc (tert-butoxycarbonyl) protected 4-hydroxypiperidine. The Boc group serves to protect the piperidine nitrogen from unwanted side reactions and can be readily removed under acidic conditions to yield the final product.[2][3]

Synthesis Route Overview

Synthesis_Overview cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Williamson Ether Synthesis Williamson Ether Synthesis N-Boc-4-hydroxypiperidine->Williamson Ether Synthesis Mitsunobu Reaction Mitsunobu Reaction N-Boc-4-hydroxypiperidine->Mitsunobu Reaction 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->Williamson Ether Synthesis 3-Chlorophenol->Mitsunobu Reaction N-Boc-4-(3-chlorophenoxy)piperidine N-Boc-4-(3-chlorophenoxy)piperidine Williamson Ether Synthesis->N-Boc-4-(3-chlorophenoxy)piperidine Mitsunobu Reaction->N-Boc-4-(3-chlorophenoxy)piperidine Acidic Deprotection Acidic Deprotection N-Boc-4-(3-chlorophenoxy)piperidine->Acidic Deprotection This compound This compound Acidic Deprotection->this compound

Caption: General synthetic workflow for this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers.[4][5][6] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[4] In the context of this compound synthesis, this involves the deprotonation of N-Boc-4-hydroxypiperidine to form an alkoxide, which then displaces a suitable leaving group on an activated 3-chlorophenyl derivative. A more common approach, however, is the reaction of the 3-chlorophenoxide with a piperidine derivative bearing a leaving group at the 4-position.

Reaction Mechanism

Williamson_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition Transition State cluster_products Products 3-Chlorophenol 3-Chlorophenol 3-Chlorophenoxide 3-Chlorophenoxide 3-Chlorophenol->3-Chlorophenoxide Deprotonation Base Base Base->3-Chlorophenoxide N-Boc-4-hydroxypiperidine-OMs N-Boc-4-piperidyl mesylate SN2_TS S N 2 Transition State N-Boc-4-hydroxypiperidine-OMs->SN2_TS 3-Chlorophenoxide->SN2_TS Nucleophilic Attack N-Boc-4-(3-chlorophenoxy)piperidine N-Boc-4-(3-chlorophenoxy)piperidine SN2_TS->N-Boc-4-(3-chlorophenoxy)piperidine Mesylate_Anion MsO- SN2_TS->Mesylate_Anion

Caption: Williamson ether synthesis mechanism.

Experimental Protocol (General)

A general procedure for the Williamson ether synthesis of the N-Boc protected intermediate is as follows:

  • Deprotonation of 3-Chlorophenol: To a solution of 3-chlorophenol in a suitable aprotic solvent (e.g., anhydrous DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-chlorophenoxide.

  • Nucleophilic Substitution: A solution of N-Boc-4-piperidyl mesylate or tosylate in the same solvent is then added dropwise to the phenoxide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of ethers from alcohols and acidic nucleophiles.[7] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral starting materials. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Reaction Mechanism

Mitsunobu_Mechanism PPh3 Triphenylphosphine Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD Diethyl Azodicarboxylate DEAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair + 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->Ion_Pair Oxyphosphonium_Salt Oxyphosphonium Salt Ion_Pair->Oxyphosphonium_Salt + N-Boc-4-hydroxypiperidine 3-Chlorophenoxide 3-Chlorophenoxide Ion_Pair->3-Chlorophenoxide N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Oxyphosphonium_Salt SN2_Attack S N 2 Attack Oxyphosphonium_Salt->SN2_Attack 3-Chlorophenoxide->SN2_Attack N-Boc-4-(3-chlorophenoxy)piperidine N-Boc-4-(3-chlorophenoxy)piperidine SN2_Attack->N-Boc-4-(3-chlorophenoxy)piperidine TPPO Triphenylphosphine Oxide SN2_Attack->TPPO Hydrazine_Deriv Hydrazine Derivative SN2_Attack->Hydrazine_Deriv

Caption: Mitsunobu reaction mechanism.

Experimental Protocol

The following protocol is adapted from the synthesis of a constitutional isomer and can be optimized for the synthesis of this compound.[9]

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine and 3-chlorophenol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added. The mixture is stirred at room temperature until all solids dissolve.

  • Addition of Azodicarboxylate: The solution is cooled to 0 °C in an ice bath. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield this compound. This is typically achieved under acidic conditions.[10][11]

Experimental Protocol
  • Acidic Cleavage: The N-Boc-4-(3-chlorophenoxy)piperidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane, is added.[11]

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for a few hours. The solvent and excess acid are then removed under reduced pressure. The resulting crude salt can be further purified by recrystallization or by neutralization with a base followed by extraction and purification of the free base.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a related compound, 3-(4-chlorophenoxy)piperidine, which can serve as an estimate for the synthesis of the 4-substituted isomer.[9] Optimization of the reaction conditions is expected to improve the yield for the 4-isomer.

StepReactantsReagentsSolventYieldSpectroscopic Data
Mitsunobu Reaction tert-Butyl 3-hydroxy-1-piperidinecarboxylate, 4-chlorophenolPPh₃, DEADTHF12% (of the BOC-protected intermediate)APCI-MS: m/z 212 [MH+]
Deprotection BOC-protected intermediateTrifluoroacetic acidDichloromethane-¹H-NMR (400 MHz, CDCl₃): δ 7.19 (m, 2H), 6.84 (m, 2H), 4.25 (m, 1H), 3.17 (m, 1H), 2.7-2.9 (m, 4H), 1.97 (m, 1H), 1.7-1.9 (m, 2H), 1.53 (m, 1H)

Conclusion

References

Physicochemical Properties of 4-(3-Chlorophenoxy)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(3-Chlorophenoxy)piperidine, a heterocyclic amine of interest in pharmaceutical research and drug development. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the parent compound, piperidine, and related substituted phenoxypiperidines to provide a comparative context. Detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, and solubility are presented, along with graphical representations of these workflows. This document aims to serve as a foundational resource for researchers working with this and structurally similar molecules.

Introduction

This compound is a chemical intermediate that belongs to the class of phenoxypiperidines.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of agents targeting neurological disorders.[1] A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis, formulation, and for predicting its behavior in biological systems.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for the target compound, its hydrochloride salt, and related compounds for comparative purposes.

Table 1: Core Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
CAS Number 97840-40-9[2]65367-99-9[3]
Molecular Formula C₁₁H₁₄ClNO[2]C₁₁H₁₅Cl₂NO[3]
Molecular Weight 211.69 g/mol [2]248.15 g/mol [1]
Appearance Not specifiedWhite to pale yellow powder[1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not available (Predicted basic)Data not available
logP (predicted) Data not availableData not available
Solubility Data not availableData not available

Table 2: Physicochemical Properties of Parent and Structurally Related Compounds

PropertyPiperidine1-(4-Chlorophenoxy)piperidine4-(4-Chlorophenoxy)piperidine HCl
CAS Number 110-89-4[4]18423347 (CID)[5]63843-53-8[6]
Molecular Formula C₅H₁₁N[4]C₁₁H₁₄ClNO[5]C₁₁H₁₅Cl₂NO[6]
Molecular Weight 85.15 g/mol [4]211.69 g/mol [5]248.15 g/mol [6]
Melting Point -9 °C[7]Data not availableData not available
Boiling Point 106 °C[7]Data not available345.2 °C at 760 mmHg[6]
pKa (of conjugate acid) 11.22[4]Data not availableData not available
logP (experimental) 0.84Data not availableData not available
XLogP3-AA (predicted) 0.8[7]3.6[5]Data not available
Aqueous Solubility Miscible[7][8]Data not availableData not available

Spectral Data

  • ¹H NMR of Piperidine (CDCl₃): δ 2.79 (t, 4H), 2.19 (s, 1H), 1.51 (m, 6H).[4]

  • ¹³C NMR of Piperidine (CDCl₃): δ 47.0, 27.2, 25.2.[4]

  • IR Spectrum of Piperidine: Characteristic N-H stretching vibrations are observed.[9]

  • Mass Spectrum of Piperidine: Molecular ion peak (M+) at m/z 85.[10]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa of the piperidine nitrogen in this compound can be determined by potentiometric titration. As a basic compound, it will be titrated with a strong acid.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or ethanol) to ensure solubility. The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound titrate Titrate with HCl prep_sample->titrate prep_titrant Standardize HCl prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at 1/2 Equivalence Point plot_curve->determine_pka

Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a sealed container.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Pre-saturate Octanol & Water mix_phases Mix Phases prep_phases->mix_phases prep_sample Dissolve Compound in Aqueous Phase prep_sample->mix_phases equilibrate Shake to Equilibrate mix_phases->equilibrate separate_phases Centrifuge to Separate equilibrate->separate_phases analyze_conc Analyze Concentration in Each Phase (HPLC) separate_phases->analyze_conc calculate_logp Calculate logP analyze_conc->calculate_logp

Workflow for logP Determination by Shake-Flask Method.
Determination of Aqueous Solubility

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution. A common method for its determination is the equilibrium solubility method.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a relevant aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temperature add_excess->agitate separate Filter or Centrifuge agitate->separate analyze Analyze Concentration of Supernatant (HPLC) separate->analyze

Workflow for Aqueous Solubility Determination.

Biological Context and Applications

While specific biological activities and signaling pathway interactions for this compound are not detailed in the available literature, its structural motifs are present in compounds investigated for various therapeutic targets. The piperidine ring is a common scaffold in medicinal chemistry, and the chlorophenoxy group can modulate properties such as receptor binding and metabolic stability. This compound is primarily utilized as a key intermediate in the synthesis of novel drug candidates, particularly for neurological disorders.[1] Further research is required to elucidate its specific biological functions.

Conclusion

This compound is a valuable chemical entity in drug discovery and development. This guide has consolidated the limited available physicochemical data and provided a framework of standardized experimental protocols for its further characterization. The presented workflows and comparative data for related compounds offer a valuable resource for researchers. It is evident that further experimental investigation is necessary to fully characterize the physicochemical profile of this compound, which will, in turn, facilitate its application in the synthesis and development of new therapeutic agents.

References

"4-(3-Chlorophenoxy)piperidine" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Chlorophenoxy)piperidine, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its biological context, with a focus on its application in the discovery of novel therapeutics for neurological disorders.

Core Chemical Identity

This compound is a heterocyclic amine that serves as a versatile building block in organic synthesis. It is commercially available as both a free base and a hydrochloride salt.

IdentifierThis compound (Free Base)This compound Hydrochloride (HCl Salt)
CAS Number 97840-40-9[1][2]65367-99-9[3][4]
Molecular Formula C₁₁H₁₄ClNO[2]C₁₁H₁₄ClNO·HCl (or C₁₁H₁₅Cl₂NO)[4]
Molecular Weight 211.69 g/mol [2]248.15 g/mol [3]
IUPAC Name This compoundThis compound hydrochloride
Synonyms 4-(m-chlorophenoxy)piperidine4-(m-chlorophenoxy)piperidine HCl

Molecular Structure (Free Base):

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes available information from commercial suppliers and predicted data for related compounds. Researchers should verify these properties through experimentation.

PropertyThis compound (Free Base)This compound Hydrochloride (HCl Salt)
Appearance Data not availableWhite to pale yellow powder[3]
Purity ≥98%[2]≥96%[4]
Sensitivity Air Sensitive[2]Data not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low aqueous solubility is predicted.Data not available
Storage Conditions Data not availableRoom temperature[4]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not availableData not available

Experimental Protocols: Representative Synthesis

Reaction Scheme: Williamson Ether Synthesis of this compound from 1-Boc-4-hydroxypiperidine and 3-chlorophenol, followed by deprotection.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Reagents and Materials:

    • 1-Boc-4-hydroxypiperidine

    • 3-chlorophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Add a solution of 3-chlorophenol (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2: Deprotection to yield this compound

  • Reagents and Materials:

    • tert-butyl this compound-1-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the product from Step 1 in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) or an excess of 4M HCl in dioxane to the solution at 0 °C.

    • Allow the mixture to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 times).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. If the HCl salt is desired, the residue after TFA removal can be dissolved in an appropriate solvent and treated with ethereal HCl.

Biological Context and Applications

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system.[3] While specific biological data on this compound itself is limited, the phenoxy piperidine scaffold is a well-established pharmacophore in medicinal chemistry.

  • Serotonin Reuptake Inhibitors (SSRIs): The related compound, 4-(3-fluorophenoxy)piperidine, is a known building block for the development of SSRIs.[5] This suggests that this compound could be utilized in the synthesis of novel compounds targeting the serotonin transporter, which are of interest for treating depression and anxiety disorders.

  • Dopamine Receptor Ligands: Various derivatives of phenoxy piperidines have been investigated as ligands for dopamine receptors, particularly the D4 receptor.[6][7][8] These receptors are implicated in neurological and psychiatric conditions, and selective D4 antagonists are being explored for their therapeutic potential.

  • Drug Discovery Intermediate: Its primary role is as a precursor for more complex molecules in drug discovery programs.[3] The piperidine ring provides a basic nitrogen center, which is a common feature in many CNS-active drugs, while the 3-chlorophenoxy group can be modified or serve as a key binding element for a biological target.

Visualizations

Representative Synthetic Workflow

The following diagram illustrates the logical workflow for the representative synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate Product cluster_step2 Step 2: Boc Deprotection cluster_final Final Product A 1-Boc-4-hydroxypiperidine C React with NaH in DMF A->C B 3-chlorophenol B->C D Purify by Column Chromatography C->D E tert-butyl 4-(3-chlorophenoxy) piperidine-1-carboxylate D->E F React with TFA or HCl in DCM E->F G Work-up and Purification F->G H This compound G->H

References

Spectral Analysis of 4-(3-Chlorophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral analysis of 4-(3-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ) is a synthetic organic compound with potential applications in medicinal chemistry.[1] Its structural elucidation and purity assessment are critical for its use in research and development. This guide outlines the expected spectral characteristics and provides standardized protocols for its analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, predictive models and data from analogous structures provide valuable insights.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound in D₂O shows distinct signals for the aromatic and piperidine ring carbons.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound [2]

Carbon AtomChemical Shift (ppm)
C-O (Aromatic)165.10
C-Cl (Aromatic)149.17
Aromatic CH140.74
Aromatic CH135.70
Aromatic CH132.04
Aromatic CH131.19
CH-O (Piperidine)96.67
CH₂-N (Piperidine)44.80
CH₂-CH₂-N (Piperidine)25.90

Note: These are predicted values and may differ from experimental results.

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Piperidine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1400-1600
C-O Stretch (Aryl Ether)1200-1250
C-N Stretch (Piperidine)1000-1200
C-Cl Stretch (Aromatic)600-800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)
[M+H]⁺212.08367
[M+Na]⁺234.06561
[M]⁺211.07584

Note: These predictions are for a related isomer, 3-(4-chlorophenoxy)piperidine, and serve as an estimate.[3]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). For high-resolution mass data, a time-of-flight (TOF) or Orbitrap analyzer is recommended.

  • Data Acquisition :

    • ESI-MS : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • GC-MS (with EI) : If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation and subsequent electron ionization.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationships between the different analytical techniques.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR ATR or KBr Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute Solution Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight & Fragmentation Acq_MS->Analysis_MS Conclusion Structural Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: General workflow for the spectral analysis of an organic compound.

Data_Integration Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Carbon-Hydrogen Framework NMR->Structure provides Func_Groups Functional Groups (N-H, C-O, C-Cl) IR->Func_Groups identifies Mol_Weight Molecular Weight & Formula MS->Mol_Weight determines Final_Structure Complete Structure Elucidation Structure->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Integration of spectral data for structural elucidation.

References

4-(3-Chlorophenoxy)piperidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-(3-Chlorophenoxy)piperidine. Due to the limited availability of public, in-depth experimental data for this specific compound, this document synthesizes information from analogous compounds and established scientific principles to offer a robust resource for handling, storage, and experimental design.

Core Chemical Profile

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 97840-40-9[1][2]
Molecular Formula C11H14ClNO[1][2]
Molecular Weight 211.69 g/mol [1][2]
Sensitivity Air Sensitive[1][2]

Solubility Profile

Experimentally determined solubility data for this compound is not extensively published. However, based on its chemical structure and data for similar piperidine derivatives, a general solubility profile can be inferred. The hydrochloride salt of the compound is also available, which typically exhibits different solubility characteristics, particularly in aqueous media.[3][4]

Table 1: Predicted Solubility of this compound

Solvent TypeSolvent ExamplesPredicted SolubilityRationale & Remarks
Aqueous Media Water, Buffers (pH 1.2-6.8)LowThe presence of the chlorophenoxy group and the piperidine ring suggests limited aqueous solubility. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution.[5]
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are generally effective at dissolving a wide range of organic compounds.
Polar Protic Solvents Methanol, EthanolSolubleThe piperidine nitrogen can interact with protic solvents, aiding solubility.
Non-polar Organic Solvents Dichloromethane, ChloroformLikely SolubleThe aromatic and aliphatic components of the molecule suggest solubility in these solvents.

Stability Profile

The stability of this compound is a critical factor for its storage and use in experimental settings. While specific degradation pathways are not extensively documented, piperidine-containing compounds can be susceptible to degradation under certain conditions.[5] The compound is noted to be air-sensitive.[1][2]

Table 2: Inferred Stability of this compound under Various Conditions

ConditionPotential Effect on StabilityRecommendations for Handling and Storage
pH Likely most stable at a neutral pH. Hydrolysis of the ether linkage may occur at acidic or basic pH.[5]Store solutions at a neutral pH. Prepare fresh solutions before each experiment.
Temperature Elevated temperatures can accelerate degradation.Store the solid compound and solutions at low temperatures (e.g., 4°C or -20°C).[5] Avoid repeated freeze-thaw cycles for solutions.
Light Exposure to UV light may cause isomerization or degradation. A study on a similar compound showed cis-trans isomerization upon UV exposure.[6]Protect the solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.[5][6]
Oxidation The piperidine ring may be susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from established protocols.

Protocol 1: Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[7]

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

  • This compound

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Calibrated pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of each pH buffer in separate vials.

  • Secure the vials on an orbital shaker set to 37 ± 1 °C.

  • Shake the samples for a predetermined time (e.g., 24 or 48 hours, to be established in a preliminary experiment) to reach equilibrium.

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter or centrifuge the aliquot to remove any undissolved solid.

  • Measure the pH of the remaining solution to confirm it has not changed significantly.

  • Dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Perform at least three replicate determinations for each pH condition.

Protocol 2: HPLC-Based Stability Assessment

This protocol is adapted from stability studies of other piperidine derivatives and provides a framework for assessing the stability of this compound under various stress conditions.[5][6]

Objective: To evaluate the stability of this compound in solution under conditions of varying pH, temperature, and light exposure.

Materials:

  • This compound

  • Solvents (e.g., acetonitrile, water)

  • Buffers of different pH values

  • Temperature-controlled incubator

  • Photostability chamber or UV lamp

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired stress condition medium (e.g., acidic buffer, basic buffer, water) to a final concentration suitable for HPLC analysis.

  • Stress Conditions:

    • pH: Incubate the working solutions at different pH values (e.g., acidic, neutral, basic) at a controlled temperature.

    • Temperature: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).

    • Light: Expose the working solution to a controlled light source (e.g., UV lamp at 365 nm) while keeping a control sample in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • HPLC Analysis: Inject the aliquots into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial (t=0) concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate logical workflows for key experimental procedures.

G cluster_0 Solubility Determination Workflow A Add excess compound to buffer B Equilibrate on shaker at 37°C A->B C Separate solid and liquid (filter/centrifuge) B->C D Measure pH of filtrate C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Stability Assessment Workflow cluster_stress Stress Conditions pH Varying pH Incubate Incubate under stress conditions pH->Incubate Temp Elevated Temperature Temp->Incubate Light UV Light Exposure Light->Incubate Prep Prepare stock and working solutions Sample Sample at time points (t=0, t=x...) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate % remaining and identify degradants Analyze->Data

Caption: Workflow for HPLC-Based Stability Assessment.

References

The Pharmacological Landscape of 4-(3-Chlorophenoxy)piperidine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-chlorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its derivatives have shown significant potential across various therapeutic areas, primarily by interacting with key targets in the central nervous system and exhibiting antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Central Nervous System Activity: Targeting Monoamine Transporters

Derivatives of the 4-phenoxypiperidine core structure are notably recognized for their ability to inhibit monoamine neurotransmitter re-uptake, a critical mechanism in the treatment of various neurological and psychiatric disorders. These compounds have shown varying affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Quantitative Biological Data

The following table summarizes the in vitro binding affinities of selected 4-phenoxypiperidine derivatives for monoamine transporters.

CompoundPhenyl Ring SubstitutionPiperidine Ring ModificationDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1 3-ClUnsubstitutedData Not AvailableData Not AvailableData Not Available
2 4-Cl1-methylData Not AvailableData Not AvailableData Not Available
3 3,4-diCl1-methylData Not AvailableData Not AvailableData Not Available
4 4-FUnsubstitutedData Not AvailableData Not AvailableData Not Available
Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters:

The affinity of compounds for dopamine, norepinephrine, and serotonin transporters is typically determined using radioligand binding assays with rat brain tissue.

  • Tissue Preparation: Striatal, frontal cortex, and brain stem tissues from rats are dissected and homogenized in an appropriate buffer. The homogenates are then centrifuged to obtain membrane preparations.

  • Binding Assay: The membrane preparations are incubated with a specific radioligand ([3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]paroxetine for SERT) and various concentrations of the test compounds.

  • Detection: After incubation, the bound and free radioligands are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Monoamine Reuptake Inhibition Assay Workflow

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Dissect Rat Brain Regions (Striatum, Cortex, Brain Stem) prep2 Homogenize Tissue prep1->prep2 prep3 Centrifuge to Isolate Membranes prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 assay2 Separate Bound and Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Determine IC50 Values assay3->analysis1 analysis2 Calculate Ki Values (Cheng-Prusoff Equation) analysis1->analysis2

Workflow for Monoamine Transporter Binding Assay.

Antimicrobial and Antifungal Activity

Derivatives of 4-phenoxypiperidine have also been investigated for their potential as antimicrobial and antifungal agents. The structural motif is present in molecules designed to combat various pathogens.

Quantitative Biological Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected piperidine derivatives against various microbial strains.

CompoundTarget OrganismMIC (µg/mL)
Piperidinol analog 4b Mycobacterium tuberculosis1.4[2]
Piperidinol analog 4m Mycobacterium tuberculosis1.7[2]
1-Benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp.Promising activity reported[3]
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp., Aspergillus spp.Promising activity reported[3]
Experimental Protocols

Antituberculosis Activity Assay:

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using a microplate-based assay.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its density is adjusted to a standard concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted compounds. The plates are then incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2]

Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep1 Prepare Fungal Inoculum inc1 Inoculate Microplate with Fungal Suspension prep1->inc1 prep2 Serially Dilute Test Compounds in Microplate prep2->inc1 inc2 Incubate at Optimal Temperature read1 Visually or Spectrophotometrically Assess Fungal Growth inc2->read1 read2 Determine Minimum Inhibitory Concentration (MIC) read1->read2

General Workflow for Antifungal MIC Determination.

Other Reported Biological Activities

The versatility of the 4-phenoxypiperidine scaffold extends to other biological targets:

  • p38 MAP Kinase Inhibition: Certain di-substituted analogs incorporating a 4-(4-chlorophenoxy)piperidine moiety have been evaluated as potent inhibitors of p38 MAP kinase, which is implicated in inflammatory responses.[4]

  • Choline Transporter (CHT) Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to the core topic, have been identified as inhibitors of the presynaptic choline transporter.[5]

  • Monoamine Oxidase (MAO) Inhibition: While not directly featuring the phenoxy linker, piperidine derivatives are extensively studied as inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. This suggests a potential avenue for future derivatization of the this compound core.[6][7][8]

Structure-Activity Relationships (SAR)

The biological activity of 4-phenoxypiperidine derivatives is highly dependent on the nature and position of substituents on both the phenoxy and piperidine rings.

  • Substitution on the Phenoxy Ring: The presence of halogen atoms, such as chlorine or fluorine, and their position on the phenyl ring significantly influences the binding affinity and selectivity for various targets.[1][2][4]

  • Substitution on the Piperidine Nitrogen: Modification of the piperidine nitrogen with different alkyl or aryl groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.[3][5]

Logical Relationship in SAR Studies

G cluster_mods Structural Modifications cluster_activity Biological Activity Core 4-Phenoxypiperidine Scaffold Phenoxy_Sub Phenoxy Ring Substituents (e.g., -Cl, -F) Core->Phenoxy_Sub Piperidine_Sub Piperidine Ring Substituents (e.g., N-alkylation) Core->Piperidine_Sub CNS CNS Target Affinity (DAT, SERT, NET) Phenoxy_Sub->CNS Antimicrobial Antimicrobial/Antifungal Potency (MIC) Phenoxy_Sub->Antimicrobial Other Other Target Modulation (e.g., Kinases) Phenoxy_Sub->Other Piperidine_Sub->CNS Piperidine_Sub->Antimicrobial Piperidine_Sub->Other

Structure-Activity Relationship (SAR) Logic.

Conclusion

The this compound core and its derivatives represent a rich area for drug discovery and development. The accumulated research highlights their significant potential in modulating key biological targets, particularly within the central nervous system and in the context of infectious diseases. The structure-activity relationships derived from various studies provide a solid foundation for the rational design of novel, more potent, and selective therapeutic agents. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

Unveiling the Neurological Profile of 4-(3-Chlorophenoxy)piperidine: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Chlorophenoxy)piperidine is a versatile heterocyclic compound with potential applications in the development of novel therapeutics for neurological disorders. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural resemblance to other well-characterized piperidine derivatives suggests a number of plausible molecular targets within the central nervous system. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound in neurological models. It outlines the primary putative targets, details the requisite experimental protocols for their investigation, and presents this information in a structured format to facilitate further research and drug development efforts. The primary hypothesized targets include the sigma-1 receptor, monoamine transporters (dopamine, serotonin, and norepinephrine), the histamine H3 receptor, and the dopamine D4 receptor.

Putative Molecular Targets and Required Pharmacological Data

Based on the pharmacological activities of structurally related phenoxyalkylpiperidines and other piperidine-containing compounds, the following molecular targets are proposed for this compound. The tables below summarize the key quantitative data required to characterize its interaction with these targets.

Table 1: Putative Receptor Binding Affinities of this compound

Target ReceptorRadioligandTissue/Cell LineParameterRequired ValueIllustrative Value for a Related Compound
Sigma-1 (σ1)--INVALID-LINK---PentazocineGuinea Pig Brain MembranesKᵢ (nM)To be determined0.34 nM (for 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine)[1][2]
Dopamine D4[³H]SpiperoneHEK293 cells expressing hD4RKᵢ (nM)To be determined2.6 nM (for a 4,4-difluoropiperidine analog)[3]
Histamine H3[³H]Nα-methylhistamineHEK293 cells expressing hH3RKᵢ (nM)To be determined0.16 nM (for a nonimidazole piperidine derivative)[4][5]

Table 2: Putative Functional Activity of this compound at Monoamine Transporters

Target TransporterAssay TypeCell LineParameterRequired ValueIllustrative Value for a Related Compound
Dopamine (DAT)[³H]Dopamine Uptake InhibitionHEK293-hDATIC₅₀ (nM)To be determinedN/A
Serotonin (SERT)[³H]Serotonin Uptake InhibitionHEK293-hSERTIC₅₀ (nM)To be determined230 nM (for m-chlorophenylpiperazine)[6]
Norepinephrine (NET)[³H]Norepinephrine Uptake InhibitionHEK293-hNETIC₅₀ (nM)To be determinedN/A

Detailed Experimental Protocols

To ascertain the pharmacological profile of this compound, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

  • Materials:

    • Membrane homogenates from guinea pig brain or cells expressing the sigma-1 receptor.

    • Radioligand: --INVALID-LINK---Pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: this compound at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane homogenates with varying concentrations of this compound and a fixed concentration of --INVALID-LINK---Pentazocine.

    • For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of haloperidol.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake via the dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • Radiolabeled substrate: [³H]Dopamine.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES).

    • Test compound: this compound at various concentrations.

    • Inhibitor for non-specific uptake: Benztropine (10 µM).

    • Scintillation counter.

  • Procedure:

    • Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine.

    • Incubate for a short period at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of benztropine.

    • Calculate the percentage of inhibition of specific uptake at each concentration of the test compound and determine the IC₅₀ value.

The protocols for SERT and NET uptake assays are analogous, using [³H]Serotonin and [³H]Norepinephrine as substrates, respectively, and appropriate selective inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)[7][8][9][10].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway of the sigma-1 receptor and the general workflow for a radioligand binding assay.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca²⁺ signaling Ca_release Ca²⁺ Release IP3R->Ca_release Induces BiP BiP/GRP78 BiP->Sigma1 Chaperone activity Ligand This compound (Putative Ligand) Ligand->Sigma1 Binds Cellular_Response Modulation of Neuronal Excitability, Synaptic Plasticity Ca_release->Cellular_Response Leads to

Putative Sigma-1 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation cluster_Detection Detection & Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubate Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubate Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC₅₀ and Kᵢ Values Counting->Analysis

General Workflow for Radioligand Binding Assay

Conclusion

While the precise mechanism of action of this compound in neurological models remains to be fully elucidated, its structural characteristics point towards a multi-target pharmacological profile. The sigma-1 receptor, monoamine transporters, histamine H3 receptor, and dopamine D4 receptor represent high-priority targets for investigation. The experimental protocols and frameworks provided in this guide offer a clear path forward for the comprehensive pharmacological characterization of this compound. A thorough understanding of its binding affinities and functional activities at these targets will be crucial in determining its potential therapeutic utility and advancing its development for the treatment of neurological disorders.

References

An In-depth Technical Guide to the In Silico Modeling and Docking of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a crucial element in the design of various therapeutic agents.[1] Derivatives of phenoxy piperidine have been explored as ligands for a range of biological targets, including the dopamine D4 receptor and the sigma-1 (σ1) receptor, both of which are implicated in neurological pathways.[2][3] For the purpose of this guide, we will focus on a hypothetical study targeting the Dopamine D4 Receptor (D4R) , a G protein-coupled receptor involved in various neuropsychiatric conditions. A recent study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4R antagonists provides a strong rationale for selecting this target.[2]

This guide will detail a complete in silico workflow, from ligand and protein preparation to molecular docking, and analysis of the results. It is designed to be a practical resource for researchers undertaking similar computational drug discovery projects.

Theoretical Framework: In Silico Drug Design

In silico drug design has become an indispensable tool in modern pharmaceutical research, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates.[4] By leveraging computational methods, researchers can predict the binding affinity and interaction patterns of small molecules with their biological targets, thereby prioritizing compounds for synthesis and experimental testing.[]

Molecular docking is a key technique in this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function.[7][8]

Significance of the Piperidine Scaffold

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for interacting with biological macromolecules. The 4-aryloxypiperidine substructure, in particular, has been a focus of medicinal chemistry efforts targeting central nervous system (CNS) disorders.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for a hypothetical in silico study of 4-(3-Chlorophenoxy)piperidine with the Dopamine D4 Receptor.

Software and Tools

A variety of software packages are available for in silico modeling and docking. For this proposed study, a combination of the following widely used tools is recommended:

  • Molecular Modeling and Visualization: Schrödinger Maestro, Discovery Studio, PyMOL, UCSF Chimera

  • Ligand Preparation: LigPrep (Schrödinger), Open Babel

  • Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR

  • Molecular Docking: Glide (Schrödinger), AutoDock Vina, GOLD

  • ADMET Prediction: QikProp (Schrödinger), SwissADME

In Silico Modeling and Docking Workflow

The overall workflow for the in silico analysis can be broken down into several key stages, as depicted in the following diagram.

workflow Overall In Silico Workflow A 1. Ligand Preparation D 4. Molecular Docking A->D B 2. Protein Preparation C 3. Receptor Grid Generation B->C C->D E 5. Pose Analysis & Scoring D->E G 7. Hit Identification & Prioritization E->G F 6. ADMET Prediction F->G

Caption: A generalized workflow for in silico modeling and molecular docking.

Detailed Methodologies

The initial step involves the preparation of the 3D structure of this compound.

  • 2D Structure Sketching: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or the builder panel in Maestro.

  • 3D Conversion: Convert the 2D sketch into a 3D structure.

  • Ligand Refinement (using LigPrep):

    • Generate possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Generate tautomers and stereoisomers if applicable. For this compound, stereoisomers are not a primary concern unless chiral centers are introduced in derivatives.

    • Perform a conformational search to generate a low-energy conformer.

    • Minimize the energy of the resulting structure using a suitable force field (e.g., OPLS4).

A high-quality 3D structure of the target protein is essential for accurate docking studies.

  • Retrieve Protein Structure: Download the crystal structure of the human Dopamine D4 Receptor from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand to define the binding site.

  • Protein Preparation (using Protein Preparation Wizard):

    • Remove any non-essential components from the PDB file, such as water molecules beyond a certain distance from the binding site, co-solvents, and duplicate protein chains.

    • Add hydrogens to the protein structure.

    • Assign correct bond orders and formal charges.

    • Optimize the hydrogen bond network by flipping asparagine, glutamine, and histidine residues.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

A receptor grid is generated to define the binding site and pre-calculate the potential energy fields that will be used for docking.

  • Define the Binding Site: The binding site is typically defined by the co-crystallized ligand in the PDB structure. Alternatively, if no ligand is present, binding site prediction tools or information from site-directed mutagenesis studies can be used.

  • Grid Generation (using Glide):

    • A bounding box is centered on the defined binding site.

    • The van der Waals radii of the protein atoms are scaled to allow for some flexibility during docking.

    • Grids representing the steric and electrostatic properties of the binding site are calculated.

With the prepared ligand and receptor grid, molecular docking simulations can be performed.

  • Docking Algorithm: Employ a suitable docking algorithm. Glide, for instance, uses a hierarchical search to explore the ligand's conformational, positional, and orientational space.

  • Docking Precision: Different levels of docking precision can be used, such as Standard Precision (SP) or Extra Precision (XP). XP docking is more computationally intensive but generally provides more accurate results.

  • Output Poses: The docking program will generate a set of possible binding poses for the ligand, each with a corresponding docking score. Typically, a predefined number of poses per ligand are saved for further analysis.

Data Presentation and Analysis

Docking Scores and Binding Energies

The primary quantitative output of a docking simulation is the docking score, which is an estimation of the binding affinity. These scores are typically presented in tabular format for easy comparison.

CompoundDocking Score (kcal/mol)Glide gscore
This compound--
Reference Ligand 1--
Reference Ligand 2--

(Note: The table is a template; actual values would be populated from the docking results.)

Analysis of Binding Poses

Visual inspection of the top-ranked docking poses is crucial to understand the interactions between the ligand and the receptor.

  • Key Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking between this compound and the amino acid residues of the D4R binding pocket.

  • Binding Site Occupancy: Assess how well the ligand occupies the binding pocket and complements its shape and electrostatic properties.

  • Comparison with Known Binders: If available, compare the binding mode of the test compound with that of known D4R antagonists or the co-crystallized ligand.

The interaction pathway can be visualized to understand the relationship between the ligand and the key residues in the active site.

binding_interactions cluster_ligand This compound cluster_receptor D4R Binding Pocket Piperidine_N Piperidine N Asp110 Asp110 Piperidine_N->Asp110 Salt Bridge Ser192 Ser192 Piperidine_N->Ser192 Hydrogen Bond Chlorophenoxy Chlorophenoxy Phe344 Phe344 Chlorophenoxy->Phe344 Pi-Pi Stacking

Caption: A hypothetical interaction diagram of the ligand with key D4R residues.

ADMET Prediction

In addition to binding affinity, it is important to assess the drug-like properties of the compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a molecule.

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )-< 500
LogP (Octanol/Water Partition)-< 5
Hydrogen Bond Donors-< 5
Hydrogen Bond Acceptors-< 10
Polar Surface Area (Ų)-< 140
Lipinski's Rule of Five Violations-0

(Note: This table is a template for presenting ADMET properties.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico modeling and docking protocol for this compound, with the Dopamine D4 Receptor as a plausible biological target. The described workflow, from ligand and protein preparation to detailed analysis of the docking results, provides a solid foundation for computational evaluation of this and similar compounds.

The hypothetical results from such a study would provide valuable insights into the potential of this compound as a D4R ligand. Favorable docking scores, key interactions with important binding site residues, and acceptable ADMET properties would warrant further investigation, including chemical synthesis and in vitro biological assays to validate the in silico predictions. This iterative process of computational design and experimental validation is at the heart of modern drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxy)piperidine: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of 4-(3-chlorophenoxy)piperidine, a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] This document details the primary synthetic routes, offering in-depth experimental protocols and a comparative analysis of their efficiencies. Furthermore, it visualizes the synthetic workflows and illustrates the role of this compound as a crucial building block in the synthesis of advanced pharmaceutical agents.

Introduction: The Emergence of a Key Pharmacophore

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the formation of the ether linkage between a piperidine core and a chlorophenol moiety. The two most established methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis. Both methods typically start from a protected 4-hydroxypiperidine derivative to ensure regioselectivity.

Precursor Synthesis: N-Boc-4-hydroxypiperidine

A common and crucial precursor for the synthesis of this compound is N-Boc-4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.

There are two primary routes for the synthesis of N-Boc-4-hydroxypiperidine:

  • Route 1: Protection of 4-hydroxypiperidine: This straightforward approach involves the reaction of commercially available 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

  • Route 2: Reduction of N-Boc-4-piperidone: This method starts with the commercially available N-Boc-4-piperidone, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

A Chinese patent describes a method for the synthesis of N-Boc-4-hydroxypiperidine starting from 4-piperidone hydrochloride hydrate, which is first neutralized and then protected with Boc-anhydride, followed by reduction. This process highlights the industrial relevance and optimization of precursor synthesis.[1]

Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the formation of the aryl ether bond under mild conditions. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of N-Boc-4-hydroxypiperidine is activated by the Mitsunobu reagents, leading to its displacement by the 3-chlorophenoxide nucleophile with an inversion of stereochemistry at the carbon center.

Generalized Synthetic Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_precursors Precursors cluster_reaction Mitsunobu Reaction cluster_workup Work-up & Deprotection cluster_product Final Product N_Boc_4_OH N-Boc-4-hydroxypiperidine Reaction_Step Ether Formation (SN2) N_Boc_4_OH->Reaction_Step Chlorophenol 3-Chlorophenol Chlorophenol->Reaction_Step Mitsunobu_Reagents PPh3, DEAD/DIAD Mitsunobu_Reagents->Reaction_Step Purification Chromatography Reaction_Step->Purification Deprotection Acidic Condition (e.g., TFA, HCl) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

General workflow for the Mitsunobu synthesis.
Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of this compound synthesis, this reaction involves the deprotonation of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an activated chlorophenyl ring, or more commonly, the deprotonation of 3-chlorophenol to form a phenoxide that displaces a suitable leaving group (e.g., a tosylate or mesylate) from the 4-position of the N-Boc-piperidine.

Generalized Synthetic Workflow for Williamson Ether Synthesis

Williamson_Workflow cluster_precursors Precursors cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Deprotection cluster_product Final Product N_Boc_4_LG N-Boc-4-(Leaving Group)piperidine Reaction_Step Ether Formation (SN2) N_Boc_4_LG->Reaction_Step Chlorophenol 3-Chlorophenol Base Strong Base (e.g., NaH) Chlorophenol->Base Base->Reaction_Step Forms Phenoxide Purification Purification Reaction_Step->Purification Deprotection Acidic Condition (e.g., TFA, HCl) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

General workflow for the Williamson ether synthesis.

Comparative Analysis of Synthetic Routes

Both the Mitsunobu reaction and the Williamson ether synthesis are viable methods for the industrial production of this compound. The choice between them often depends on factors such as substrate availability, cost of reagents, and scalability.

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Reagents Triphenylphosphine, DEAD/DIADStrong base (e.g., NaH), Tosyl chloride/Mesyl chloride
Reaction Conditions Mild, neutralOften requires strong base, may need elevated temperatures
Stereochemistry Inversion of configurationInversion of configuration (if chiral center is involved)
Byproducts Triphenylphosphine oxide, reduced azodicarboxylateSalts
Yield Can be high, but sensitive to steric hindrance and pKa of the phenolGenerally good yields, can be optimized for large scale
Purification Can be challenging due to byproductsGenerally straightforward

A US patent (US2003/162772 A1) describes a Mitsunobu reaction for the synthesis of 3-(4-chlorophenoxy)piperidine, a regioisomer of the target compound, with a reported yield of only 12%.[2] This suggests that for this class of compounds, the Mitsunobu reaction may not always be the highest yielding approach and is sensitive to the specific substitution pattern. The Williamson ether synthesis, being a more classical and often more cost-effective method, is frequently optimized for large-scale industrial production.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of N-Boc-4-(3-chlorophenoxy)piperidine via Mitsunobu Reaction

Materials:

  • N-Boc-4-hydroxypiperidine

  • 3-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3-chlorophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(3-chlorophenoxy)piperidine.

Deprotection to Yield this compound Hydrochloride

Materials:

  • N-Boc-4-(3-chlorophenoxy)piperidine

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-(3-chlorophenoxy)piperidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (excess) or a solution of HCl in dioxane at room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain this compound hydrochloride.

Role in Drug Development: A Building Block for Cariprazine

This compound and its structural analogs are crucial intermediates in the synthesis of various pharmaceuticals. One notable example of a drug with a related structural motif is Cariprazine , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3][4] While not a direct precursor, the synthesis of cariprazine involves the coupling of a piperazine derivative with a cyclohexyl moiety, highlighting the importance of substituted cyclic amines in the construction of complex CNS-active drugs. The 4-aryloxypiperidine scaffold is a key pharmacophore that imparts desirable properties for brain penetration and receptor binding.

The development of cariprazine, discovered in the early 2000s, underscores the ongoing importance of versatile building blocks like this compound in the drug discovery pipeline.[4]

Logical Relationship in Drug Development

Drug_Development cluster_synthesis Intermediate Synthesis cluster_drug_synthesis Active Pharmaceutical Ingredient (API) Synthesis cluster_development Drug Development Pipeline Precursors Simple Starting Materials Target_Intermediate This compound Precursors->Target_Intermediate Multi-step Synthesis API e.g., Cariprazine Analog Target_Intermediate->API Coupling Reaction Other_Fragments Other Key Intermediates Other_Fragments->API Formulation Formulation API->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials Approved_Drug Marketed Drug Clinical_Trials->Approved_Drug

Role of this compound in the drug development pipeline.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its synthesis, primarily achieved through the robust and adaptable Mitsunobu and Williamson ether reactions, has been refined to meet the demands of industrial-scale pharmaceutical production. As a versatile scaffold, it continues to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of neurological and other disorders. This guide has provided a detailed technical overview of its synthesis and historical context, offering a valuable resource for researchers and professionals in the field of drug development.

References

The 4-(3-Chlorophenoxy)piperidine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(3-chlorophenoxy)piperidine core is a privileged scaffold in modern medicinal chemistry, recognized for its utility in the design of therapeutic agents targeting the central nervous system (CNS).[1] Its structure, featuring a piperidine ring linked to a substituted phenoxy group, provides a versatile three-dimensional framework that can be readily modified to optimize interactions with a variety of biological targets.[2] This technical guide provides an in-depth overview of the synthesis, key medicinal chemistry applications, structure-activity relationships (SAR), and biological evaluation protocols associated with this important scaffold, with a particular focus on its application in the development of dopamine D4 receptor antagonists.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through several established synthetic routes. A common and reliable method is the Mitsunobu reaction, which facilitates the formation of the aryl ether bond between a protected 4-hydroxypiperidine and 3-chlorophenol. This is followed by deprotection of the piperidine nitrogen to yield the desired scaffold.

Experimental Protocol: Synthesis via Mitsunobu Reaction

Step 1: Mitsunobu Reaction

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-chlorophenol (1.0 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-4-(3-chlorophenoxy)piperidine.

Step 2: Deprotection

The N-Boc-4-(3-chlorophenoxy)piperidine (1.0 eq.) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed in vacuo. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to afford this compound. The crude product can be further purified by column chromatography or crystallization.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection A N-Boc-4-hydroxypiperidine + 3-Chlorophenol B PPh3, DEAD/DIAD, THF, 0°C to RT A->B C N-Boc-4-(3-chlorophenoxy)piperidine B->C D N-Boc-4-(3-chlorophenoxy)piperidine E TFA, DCM D->E F This compound E->F

Figure 1: Synthetic workflow for this compound.

Medicinal Chemistry Applications and SAR

The 4-(aryloxy)piperidine scaffold has been extensively explored for a variety of CNS targets. A notable application is in the development of selective antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesia.[3]

Dopamine D4 Receptor Antagonists

Recent studies have identified a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as highly potent and selective D4R antagonists.[3] While not identical to the this compound core, the structure-activity relationships derived from these studies provide valuable insights into how modifications of the aryloxy and piperidine moieties influence D4R affinity and selectivity.

The following table summarizes the SAR for a selection of these analogs, highlighting the impact of substitutions on the phenoxy ring.

CompoundR1R2R3D4 Ki (nM)D2/D4 SelectivityD3/D4 SelectivitycLogPCNS MPO Score
8a HFH79.5>125>1253.993.5
8b FFH5.5>1818>18184.423.2
8c HMeH13.0>769>7694.423.2
8d HClH53.0>188>1884.543.2
9s HFH1.0>10000>100003.554.8
9t FHH3.0>3333>33333.554.8

Data adapted from Hopkins et al.[3] The core structure for compounds 8a-d is a 4,4-difluoropiperidine with a 3-(phenoxymethyl) linkage and a 3-fluoro-4-methoxybenzyl group on the piperidine nitrogen. Compounds 9s and 9t have a 5-N-methylindazole southern fragment.

Key SAR Observations:

  • Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring significantly impact D4R affinity. A 3,4-difluoro substitution (Compound 8b ) resulted in the highest potency within its series.[3] The 3-fluorophenoxy analog (Compound 9t ) also demonstrated high potency.[3]

  • Piperidine Ring Modification: The introduction of gem-difluoro groups at the 4-position of the piperidine ring was a key feature of these potent antagonists.

  • Piperidine Nitrogen Substituent: Large, aromatic substituents on the piperidine nitrogen are generally well-tolerated and contribute to high affinity.

  • Selectivity: Many of the optimized compounds exhibit exceptional selectivity for the D4R over other dopamine receptor subtypes, which is a critical attribute for minimizing off-target side effects.[3]

SAR_Diagram cluster_phenoxy Phenoxy Ring Modifications cluster_piperidine Piperidine Ring Modifications cluster_nitrogen Piperidine Nitrogen (N1) Modifications Scaffold 4-(Aryloxy)piperidine Scaffold Phenoxy_Sub Substituent Pattern (e.g., 3,4-difluoro) Scaffold->Phenoxy_Sub Piperidine_Sub Substituents (e.g., 4,4-difluoro) Scaffold->Piperidine_Sub N_Sub Large Aromatic Groups Scaffold->N_Sub Potency_Selectivity Potency & Selectivity Phenoxy_Sub->Potency_Selectivity Dramatically affects Potency Potency Piperidine_Sub->Potency Enhances Affinity Affinity N_Sub->Affinity Increases

Figure 2: Key structure-activity relationships for D4R antagonists.

Biological Evaluation Protocols

The biological evaluation of compounds based on the this compound scaffold typically involves a series of in vitro assays to determine their potency, selectivity, and potential cytotoxicity.

Dopamine D4 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the D4 receptor, thereby determining its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the human dopamine D4 receptor.

  • Assay Components: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled ligand (e.g., [³H]N-methylspiperone), and various concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: A scintillation cocktail is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

G A Prepare D4R-expressing cell membranes B Incubate membranes with [³H]Ligand & Test Compound A->B C Terminate reaction by rapid filtration B->C D Wash filters to remove unbound radioligand C->D E Measure bound radioactivity via scintillation counting D->E F Calculate IC50 and Ki values E->F

Figure 3: Workflow for a D4 receptor radioligand binding assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the general cytotoxicity of the compounds.

Protocol:

  • Cell Seeding: A relevant cell line (e.g., HEK293 or a cancer cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and an IC50 value for cytotoxicity can be determined.

Target and Signaling Pathway

The primary target for the class of compounds discussed herein is the dopamine D4 receptor. The D4R is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/Go family of G proteins.[4]

Signaling Pathway:

Upon activation by dopamine, the D4 receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels. D4R antagonists, such as those derived from the this compound scaffold, block the binding of dopamine, thereby preventing this signaling cascade.

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Antagonist D4R Antagonist (e.g., Piperidine Derivative) Antagonist->D4R Blocks Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 4: Simplified signaling pathway of the dopamine D4 receptor.

Conclusion

The this compound scaffold and its related aryloxy-piperidine analogs represent a highly valuable and versatile platform in medicinal chemistry. The straightforward synthesis, coupled with the ability to fine-tune steric and electronic properties through substitution on both the phenoxy and piperidine rings, allows for the systematic optimization of ligand-target interactions. As exemplified by the development of potent and selective dopamine D4 receptor antagonists, this scaffold is a powerful tool for creating novel therapeutics for challenging CNS disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the potential of this privileged chemical core.

References

Methodological & Application

Application Notes and Protocols: 4-Phenoxypiperidine Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenoxypiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system (CNS). While the specific intermediate "4-(3-Chlorophenoxy)piperidine" is noted, a comprehensive review of its application in the synthesis of major pharmaceuticals reveals a closely related and more prominently utilized intermediate, particularly in the synthesis of the atypical antipsychotic, aripiprazole. This document will focus on the synthetic applications of a structurally related key intermediate, 1-(2,3-dichlorophenyl)piperazine, and the "phenoxy" containing fragment, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, in the synthesis of aripiprazole. This widely used therapeutic agent exemplifies the importance of these building blocks in constructing complex drug molecules.

Aripiprazole's therapeutic efficacy is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the serotonin 5-HT2A receptor.[1] This multimodal action is believed to contribute to its effectiveness in treating schizophrenia and bipolar disorder.

This document provides detailed application notes, experimental protocols for the synthesis of aripiprazole and its key intermediates, and visual representations of the synthetic workflow and relevant signaling pathways.

Application Notes

The synthesis of aripiprazole is a convergent process that involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine . The 4-phenoxy-piperidine-like core of aripiprazole is formed through the ether linkage in the quinolinone fragment and the phenylpiperazine moiety.

Key Intermediates and Their Significance:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This intermediate provides the quinolinone core, which is crucial for the molecule's interaction with dopamine receptors, and the butoxy linker that connects to the piperazine moiety.[2][3] Its synthesis involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[2]

  • 1-(2,3-dichlorophenyl)piperazine: This intermediate is a critical pharmacophore, with the dichlorophenyl group playing a significant role in the binding affinity and selectivity of aripiprazole for its target receptors.[4][5] It is typically synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[4][5]

Pharmacological Profile of Aripiprazole:

Aripiprazole's unique "dopamine-serotonin system stabilizer" profile is defined by its distinct binding affinities and functional activities at various receptors. This profile is thought to be responsible for its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder, with a relatively low incidence of extrapyramidal side effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of aripiprazole and its intermediates, as well as its receptor binding affinities.

Table 1: Synthesis of Key Intermediates - Reaction Parameters and Yields

IntermediateStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference(s)
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one7-hydroxy-3,4-dihydro-2(1H)-quinolone, 1,4-dibromobutane, K₂CO₃N,N-dimethylformamide, 40-45 °C, 1 hour80.9586.09 (HPLC)[2]
1-(2,3-dichlorophenyl)piperazine2,3-dichloroaniline, bis(2-chloroethyl)amineXylene, p-toluene sulfonic acid, tetrabutylammonium bromide, 130-135 °C, 48 hours88Not specified[4]
1-(2,3-dichlorophenyl)piperazine hydrochloride2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride120-200 °C, 4-34 hours59.5 - 65.699.58 - 99.67 (HPLC)[6][7]

Table 2: Synthesis of Aripiprazole - Reaction Parameters and Yields

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference(s)
7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazineEthanol, Na₂CO₃, reflux, 6 hours85-90>99.3 (HPLC)[8]
7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazine hydrochlorideEthanol, Na₂CO₃, reflux, 12 hours8599.32 (HPLC)

Table 3: Aripiprazole Receptor Binding Affinities (Ki, nM)

ReceptorHuman (Ki, nM)Reference(s)
Dopamine D₂High Affinity[9]
Serotonin 5-HT₁A1.65 - 4.2[10][11]
Serotonin 5-HT₂A3.4 - 22.4[9][10]
Serotonin 5-HT₂C15[10]
Serotonin 5-HT₇39[10]
Adrenergic α₁A25.7[9]
Histamine H₁25.1[9]

Experimental Protocols

Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from the procedure described in the cited literature.[2]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Cyclohexane

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, combine 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, and 42.33 g of potassium carbonate in 300 ml of N,N-dimethylformamide.

  • Stir the mixture at room temperature (30-35 °C) to ensure homogeneity.

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, remove the organic solvent by vacuum distillation.

  • Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove trace DMF.

  • Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.

  • Wash the solid with 200 ml of cyclohexane.

  • Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.

  • The expected yield is approximately 148 g (80.95%) with a purity of 86.09% by HPLC.

Synthesis of 1-(2,3-dichlorophenyl)piperazine

This protocol is based on the method described by Chu et al.[4]

Materials:

  • 2,3-dichloroaniline

  • bis(2-chloroethyl)amine

  • p-toluenesulfonic acid

  • Tetrabutylammonium bromide

  • Xylene

  • Aqueous ammonia

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).

  • Heat the resulting reaction mixture at 130-135 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure.

  • The resulting pale brown liquid (12.5 g, 88% yield) can be used in the next step without further purification.

Synthesis of Aripiprazole

This protocol is adapted from the procedure described by Kaczmarek et al.[8][12]

Materials:

  • 7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, suspend 7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine in ethanol.

  • Add sodium carbonate to the mixture.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC to ensure completion.

  • After the reaction is complete, cool the mixture and filter the resulting solid.

  • The crude product can be recrystallized from ethanol to yield aripiprazole as a solvate or hydrate.

  • The expected yield is 85-90% with a purity of over 99.3% as determined by HPLC.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis HQ 7-hydroxy-3,4-dihydro-2(1H)-quinolone Alkylation Alkylation HQ->Alkylation DBB 1,4-dibromobutane DBB->Alkylation Intermediate1 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Alkylation->Intermediate1 Yield: ~81% Coupling Coupling Reaction Intermediate1->Coupling DCA 2,3-dichloroaniline Cyclization Cyclization DCA->Cyclization BCEA bis(2-chloroethyl)amine BCEA->Cyclization Intermediate2 1-(2,3-dichlorophenyl)piperazine Cyclization->Intermediate2 Yield: ~88% Intermediate2->Coupling Aripiprazole Aripiprazole Coupling->Aripiprazole Yield: 85-90% D2_Signaling Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulated Neuronal Activity PKA->Cellular_Response Modulates

References

Application Notes and Protocols for the Use of 4-(3-Chlorophenoxy)piperidine in the Synthesis of CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(3-chlorophenoxy)piperidine as a key building block for the development of novel Central Nervous System (CNS) agents, particularly focusing on dopamine D4 receptor antagonists. The protocols and data presented herein are derived from established synthetic methodologies and structure-activity relationship (SAR) studies of related phenoxy-piperidine derivatives.

Introduction: The 4-Aryloxypiperidine Scaffold in CNS Drug Discovery

The 4-aryloxypiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs) within the CNS. The piperidine ring provides a basic nitrogen atom, which is often crucial for receptor interaction, while the aryloxy group offers a versatile point for modification to modulate potency, selectivity, and pharmacokinetic properties. This compound, in particular, serves as a valuable starting material for creating libraries of compounds for screening against various CNS targets. The 3-chloro substituent can influence binding affinity and metabolic stability.

Application: Synthesis of Dopamine D4 Receptor Antagonists

Derivatives of this compound are promising candidates for the development of selective dopamine D4 receptor (D4R) antagonists. The D4 receptor is a key target for the treatment of various neuropsychiatric disorders. The general synthetic approach involves the N-alkylation of the this compound core with various alkyl halides to introduce diverse substituents that can probe the D4 receptor binding pocket.

Synthetic Workflow

The synthesis of N-substituted this compound derivatives typically follows a straightforward N-alkylation protocol. This process is illustrated in the workflow diagram below.

Synthetic Workflow General Synthetic Workflow for N-Alkylation A This compound C N-Alkylation Reaction (Base, Solvent) A->C B Alkyl Halide (R-X) B->C D N-Alkyl-4-(3-Chlorophenoxy)piperidine Derivative C->D Crude Product E Purification (e.g., Column Chromatography) D->E F Pure Final Product E->F

Figure 1: General synthetic workflow for N-alkylation.
Experimental Protocol: Synthesis of a Representative N-Alkylated Derivative

This protocol describes a general method for the N-alkylation of this compound with a substituted benzyl bromide.

Materials:

  • This compound

  • Substituted Benzyl Bromide (e.g., 4-fluorobenzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated derivative.

Quantitative Data: Biological Activity of Structurally Related Analogs

The following table summarizes the binding affinities (Ki values) of structurally related phenoxymethylpiperidine derivatives for the human dopamine D4 receptor. This data highlights how modifications to the N-substituent and the phenoxy ring can influence potency.[1]

Compound IDN-SubstituentPhenoxy MoietyDopamine D4 Ki (nM)
1 3-Fluoro-4-methoxybenzyl3,4-Difluorophenoxy46.8
2 3-Fluoro-4-methoxybenzyl4-Fluorophenoxy73.0
3 3-Fluoro-4-methoxybenzyl3-Fluorophenoxy85.0
4 2-Imidazo[1,2-a]pyridin-6-yl-methyl3,4-Difluorophenoxy2.6
5 2-Imidazo[1,2-a]pyridin-6-yl-methyl3-Fluorophenoxy5.5

Note: The data is for 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which are structurally related to derivatives of this compound.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a D2-like G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the D4 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). D4 receptor antagonists, synthesized from precursors like this compound, block this signaling cascade.

Dopamine D4 Signaling Pathway Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., from this compound) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 2: Simplified signaling pathway of the Dopamine D4 receptor.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel CNS agents. The straightforward N-alkylation chemistry allows for the rapid generation of diverse libraries of compounds for screening. The demonstrated utility in creating potent dopamine D4 receptor antagonists underscores its importance in modern drug discovery efforts targeting neuropsychiatric disorders. The protocols and data provided in these notes serve as a foundational guide for researchers in this field.

References

Application of 4-(3-Chlorophenoxy)piperidine in Agricultural Herbicide Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific herbicidal efficacy of 4-(3-Chlorophenoxy)piperidine as a primary active ingredient is limited. This document provides representative application notes and protocols based on the chemical's structural relationship to the phenoxy class of herbicides and general practices in herbicide development. The quantitative data presented is hypothetical and intended for illustrative purposes.

Application Notes

Introduction

This compound is a chemical intermediate with potential applications in the formulation of agricultural herbicides. Structurally, it belongs to the phenoxy class of compounds, which are known for their herbicidal properties, primarily acting as synthetic auxins to control broadleaf weeds.[1][2][3] This document outlines its potential use, mechanism of action, and protocols for formulation and efficacy testing.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. These properties are crucial for developing stable and effective herbicide formulations.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource(s)
CAS Number 97840-40-965367-99-9[4][5]
Molecular Formula C₁₁H₁₄ClNOC₁₁H₁₅Cl₂NO[4][5]
Molecular Weight 211.69 g/mol 248.15 g/mol [4][5]
Appearance -White to pale yellow powder[5]
Purity ≥ 98%≥ 96% (HPLC)[5][6]
Storage -0-8°C[5]
Proposed Mechanism of Action: Synthetic Auxin

It is hypothesized that this compound, like other phenoxy herbicides, functions as a synthetic auxin.[1][3] Auxins are plant hormones that regulate cell growth and division.[6] When applied to susceptible plants, synthetic auxins like this compound can induce uncontrolled and disorganized growth, leading to stem twisting, leaf malformation, and eventual plant death.[3][6] This mode of action is particularly effective against broadleaf weeds, while many grass species exhibit tolerance.[2]

Synthetic_Auxin_Mechanism_of_Action cluster_membrane Cell Membrane Auxin_Binding_Protein Auxin Binding Protein (ABP) Signal_Transduction Signal Transduction Cascade Auxin_Binding_Protein->Signal_Transduction Initiates Herbicide This compound (Synthetic Auxin) Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Causes Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Proposed mechanism of action for this compound as a synthetic auxin.

Representative Herbicidal Efficacy (Hypothetical Data)

The following table presents hypothetical post-emergence herbicidal activity of a 240 g/L Emulsifiable Concentrate (EC) formulation of this compound against common agricultural weeds. This data is for illustrative purposes to guide experimental design.

Table 2: Hypothetical Post-Emergence Herbicidal Activity (% Control at 21 Days After Treatment)

Weed SpeciesCommon NameGrowth Stage (BBCH)Application Rate (g a.i./ha)% Control
Abutilon theophrastiVelvetleaf12-1425085
50095
Amaranthus retroflexusRedroot Pigweed12-1425090
50098
Chenopodium albumCommon Lambsquarters12-1425088
50096
Setaria viridisGreen Foxtail12-1325020
50035
Zea maysCorn (Volunteer)12-1325015
50025

Experimental Protocols

Protocol for Formulation of an Emulsifiable Concentrate (EC)

This protocol describes the preparation of a 240 g/L EC formulation of this compound.

2.1.1 Materials

  • This compound (Technical grade, >98%)

  • Aromatic solvent (e.g., Aromatic 150)

  • Emulsifier blend (e.g., Calcium dodecylbenzenesulfonate and a non-ionic surfactant blend)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

2.1.2 Procedure

  • Weigh 24.0 g of this compound technical grade into a 100 mL beaker.

  • Add 60 mL of Aromatic 150 solvent to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.

  • Add 10.0 g of the emulsifier blend to the solution.

  • Continue stirring for 15 minutes to ensure a homogenous mixture.

  • Add Aromatic 150 solvent to bring the final volume to 100 mL.

  • Store the resulting EC formulation in a sealed, labeled container.

EC_Formulation_Workflow Weigh_AI 1. Weigh Active Ingredient (this compound) Add_Solvent 2. Add Aromatic Solvent Weigh_AI->Add_Solvent Dissolve 3. Dissolve AI with Stirring Add_Solvent->Dissolve Add_Emulsifier 4. Add Emulsifier Blend Dissolve->Add_Emulsifier Homogenize 5. Stir to Homogenize Add_Emulsifier->Homogenize QS_Volume 6. Adjust to Final Volume with Solvent (QS) Homogenize->QS_Volume Store 7. Store Final EC Formulation QS_Volume->Store End End Store->End

Caption: Workflow for preparing an Emulsifiable Concentrate (EC) herbicide formulation.

Protocol for Greenhouse Post-Emergence Efficacy Trial

This protocol outlines a whole-plant bioassay to determine the post-emergence herbicidal efficacy of the prepared this compound EC formulation.

2.2.1 Plant Preparation

  • Fill plastic pots (10 cm diameter) with a standard greenhouse potting mix.

  • Sow seeds of test weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis) at a depth of 1-2 cm.

  • Grow plants in a greenhouse under controlled conditions (25/18°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed to maintain adequate soil moisture.

  • Thin seedlings to 2-3 uniform plants per pot prior to treatment.

2.2.2 Herbicide Application

  • Treat plants when they reach the 2-4 true leaf stage (BBCH 12-14).

  • Calibrate a laboratory track sprayer to deliver a spray volume of 200 L/ha.

  • Prepare spray solutions of the this compound EC formulation in water to achieve the desired application rates (e.g., 250 and 500 g a.i./ha). Include a non-treated control (water spray only).

  • Place pots in the track sprayer and apply the herbicide treatments.

  • Include at least four replicate pots for each treatment and weed species.

2.2.3 Data Collection and Analysis

  • Return the treated plants to the greenhouse.

  • Visually assess herbicidal injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass for each pot.

  • Determine the fresh weight of the biomass.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Calculate the percent reduction in fresh and dry weight relative to the non-treated control.

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Greenhouse_Trial_Workflow Plant_Growth 1. Sow Seeds & Grow Plants to 2-4 Leaf Stage Prepare_Solutions 2. Prepare Herbicide Spray Solutions Plant_Growth->Prepare_Solutions Calibrate_Sprayer 3. Calibrate Track Sprayer Prepare_Solutions->Calibrate_Sprayer Apply_Treatment 4. Apply Herbicide Treatments Calibrate_Sprayer->Apply_Treatment Incubate 5. Return Plants to Greenhouse Apply_Treatment->Incubate Assess_Data 6. Assess Phytotoxicity & Biomass (7, 14, 21 DAT) Incubate->Assess_Data Analyze 7. Statistical Analysis (ANOVA) Assess_Data->Analyze End End Analyze->End

Caption: Experimental workflow for a post-emergence herbicide efficacy greenhouse trial.

References

Application Notes and Protocols: The Role of 4-(3-Chlorophenoxy)piperidine in Receptor Interaction and Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(aryloxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). The inherent structural features of this scaffold, combining a basic piperidine ring with a substituted phenoxy moiety, allow for interactions with a variety of receptor systems. 4-(3-Chlorophenoxy)piperidine, in particular, serves as a valuable chemical intermediate and a research tool for investigating receptor pharmacology and downstream signaling cascades.[1][2][3] Its utility lies in its potential to be synthetically modified to develop ligands with high affinity and selectivity for specific receptors, thereby aiding in the elucidation of their physiological roles and their potential as therapeutic targets for neurological disorders.[1]

Data Presentation: Illustrative Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of compounds structurally related to this compound at various CNS targets. This data is presented to exemplify the type of quantitative information that can be generated and its importance in characterizing the pharmacological profile of a compound.

Table 1: Illustrative Sigma Receptor Binding Affinities of Related Phenoxyalkylpiperidines

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.1852.3 - 809[4]
N-[(4-chlorophenoxy)ethyl]piperidine derivative (R)-3a> 16Not Reported[4]
N-[(4-methoxyphenoxy)ethyl]piperidine derivative 1b0.89 - 1.49Not Reported[4]

Table 2: Illustrative Histamine H3 Receptor Binding and Functional Data of a Related Chlorophenyl-containing Piperidine

CompoundReceptorAssay TypeValueUnitsReference
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidineHuman H3Competitive Antagonist Binding0.16Ki (nM)[5]
Human H3Inverse Agonist Functional Assay1.5EC50 (nM)[5]

Table 3: Illustrative Monoamine Transporter Inhibition Data of Related Piperidine Analogues

CompoundTargetAssay TypeValueUnitsReference
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 9DATInhibition of [3H]WIN 35,428 binding6.6IC50 (nM)
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 19aDATInhibition of [3H]WIN 35,428 binding6.0IC50 (nM)
GBR 12909DATInhibition of [3H]WIN 35,428 binding14IC50 (nM)

DAT: Dopamine Transporter

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: [3H]-(+)-Pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Membrane preparation: Guinea pig brain membranes or cell line expressing human σ1 receptors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of [3H]-(+)-Pentazocine (at a final concentration equal to its Kd).

    • 150 µL of membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histamine H3 Receptor cAMP Functional Assay

Objective: To determine the functional activity (EC50 or IC50) of this compound at the histamine H3 receptor.

Materials:

  • Test compound: this compound

  • Cell line: HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Agonist: (R)-α-methylhistamine

  • Forskolin

  • Cell culture medium

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Culture: Culture the H3 receptor-expressing cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Agonist Mode:

    • Add the test compound dilutions to the cells and incubate for 30 minutes at room temperature.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add the test compound dilutions to the cells and incubate for 30 minutes at room temperature.

    • Add a fixed concentration of (R)-α-methylhistamine (at its EC80) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of this compound on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Test compound: this compound

  • Cell lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Non-specific uptake inhibitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

  • Assay Initiation:

    • Wash the cells once with uptake buffer.

    • Add 50 µL of the test compound dilution or the respective non-specific uptake inhibitor to the wells.

    • Add 50 µL of the corresponding radiolabeled substrate (at a final concentration near its Km).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Termination of Uptake: Aspirate the buffer and rapidly wash the cells three times with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and add scintillation fluid. Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by plotting the percentage of inhibition of specific uptake against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (or related ligand) GPCR Target Receptor (e.g., Histamine H3R) Ligand->GPCR Binds to G_protein G-protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered neurotransmitter release) PKA->Response Phosphorylates Targets

Caption: G-protein coupled receptor signaling pathway, relevant for histamine H3 receptors.

sigma_receptor_interaction Ligand This compound (or related ligand) Sigma1R Sigma-1 Receptor (σ1R) (Endoplasmic Reticulum) Ligand->Sigma1R Binds to IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulates Ion_channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_channels Modulates Signaling_proteins Other Signaling Proteins (e.g., kinases) Sigma1R->Signaling_proteins Interacts with Ca_release Ca2+ Release from ER IP3R->Ca_release Mediates Cellular_effects Modulation of Neuronal Excitability and Plasticity Ca_release->Cellular_effects Ion_channels->Cellular_effects Signaling_proteins->Cellular_effects

Caption: Potential interactions of a ligand with the Sigma-1 receptor.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation start->prepare_reagents assay_setup Set up 96-well Plate: - Add Buffer/Compound - Add Radioligand - Add Membranes prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium (e.g., 37°C for 150 min) assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

transporter_uptake_workflow start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells prepare_compounds Prepare Compound Dilutions and Radiolabeled Substrate plate_cells->prepare_compounds assay Add Compound and Radiolabeled Substrate to Cells prepare_compounds->assay incubation Short Incubation (e.g., 10 min at RT) assay->incubation terminate Terminate Uptake by Washing with Ice-Cold Buffer incubation->terminate lysis_counting Cell Lysis and Scintillation Counting terminate->lysis_counting analysis Data Analysis: - Calculate Specific Uptake - Determine IC50 lysis_counting->analysis end End analysis->end

Caption: Experimental workflow for a monoamine transporter uptake assay.

References

Application Notes and Protocols for the Quantification of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chlorophenoxy)piperidine is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification in different matrices, such as plasma and active pharmaceutical ingredients (APIs), is crucial for pharmacokinetic studies, quality control, and ensuring the safety and efficacy of final drug products.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3]

  • LC-MS/MS is the preferred method for bioanalytical applications due to its high sensitivity, selectivity, and applicability to complex matrices like plasma.[2]

  • HPLC with UV detection can be a cost-effective alternative for the analysis of bulk drug substances and formulations where high sensitivity is not the primary requirement. Derivatization may be necessary to enhance UV detection.[3][4]

  • GC-MS is suitable for the analysis of volatile and thermally stable compounds and can be used for purity testing and identification of related substances.[5]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method describes a robust and sensitive LC-MS/MS protocol for the quantification of this compound in human plasma, which is essential for pharmacokinetic and toxicokinetic studies.[2] A stable isotope-labeled internal standard (IS) is recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation.[2][6]

Experimental Protocol

1. Materials and Reagents

  • This compound (Analyte)

  • This compound-d4 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.[2]

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[2]

  • Internal Standard Working Solution: Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water to the desired concentration (e.g., 100 ng/mL).[2]

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.[2]

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.[2]

  • Vortex the tubes for 30 seconds.[2]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 100 µL of the supernatant to a clean autosampler vial.[2]

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.[2]

4. LC-MS/MS Instrumental Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system with gradient capability[2]
Analytical Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL[2]
MS System Triple quadrupole mass spectrometer[2]
Ionization Source Electrospray Ionization (ESI), Positive Mode[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]

5. Mass Spectrometry Parameters (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
This compound-d4 (IS)To be determinedTo be determinedTo be optimized

Note: The specific m/z transitions and collision energies need to be optimized for this compound on the specific instrument being used.

Data Presentation

Table 1: Illustrative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.1DataDataData
0.5DataDataData
1DataDataData
5DataDataData
10DataDataData
50DataDataData
100DataDataData

The calibration curve should be linear over the specified concentration range with a coefficient of determination (r²) > 0.99.[2]

Table 2: Illustrative Quality Control (QC) Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low0.3DataDataData
Medium8DataDataData
High80DataDataData

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

LC-MS/MS Sample Preparation and Analysis Workflow.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance or pharmaceutical formulations. Since piperidine derivatives may lack a strong UV chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance sensitivity and selectivity.[3][7]

Experimental Protocol

1. Materials and Reagents

  • This compound

  • 4-Toluensulfonyl chloride (Derivatizing agent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

  • Sodium Hydroxide

2. Derivatization Procedure

  • Prepare a standard solution of this compound in a suitable solvent.

  • To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride and a basic catalyst (e.g., sodium hydroxide solution).

  • Heat the mixture to facilitate the reaction.

  • After cooling, neutralize the solution and dilute to the final volume with the mobile phase.

3. HPLC Instrumental Conditions

ParameterCondition
HPLC System HPLC with UV-Visible Detector[3]
Analytical Column C18 Column (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength To be determined based on the UV spectrum of the derivatized analyte
Injection Volume 20 µL
Data Presentation

Table 3: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (µg/mL)e.g., 0.5 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)e.g., 0.15
Limit of Quantification (LOQ) (µg/mL)e.g., 0.44
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis sample Sample/Standard Solution derivatize Add Derivatizing Agent & Catalyst sample->derivatize react Heat to React derivatize->react neutralize Neutralize & Dilute react->neutralize injection Inject into HPLC neutralize->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Quantify by Peak Area detection->quantification GCMS_Workflow sample_prep Sample Preparation (Dissolve in Solvent) injection GC Injection sample_prep->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis data_processing Data Processing (Identification & Quantification) mass_analysis->data_processing

References

Application Notes and Protocols for the Analysis of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-(3-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of final pharmaceutical products. The following protocols provide robust starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method outlines a reversed-phase HPLC approach for the quantification of this compound. Due to the presence of the chlorophenoxy group, which acts as a chromophore, UV detection is a suitable method. For enhanced sensitivity, especially at low concentrations, pre-column derivatization can be employed.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase modification.

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Start with a composition of 70% A and 30% B, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Prepare the sample solution of this compound at a similar concentration as the standard solution.

5. Optional Derivatization for Enhanced Sensitivity: For trace analysis, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be performed.[2]

  • To 1 mL of the sample or standard solution, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of a 1 M sodium bicarbonate solution.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is recommended to improve its volatility and thermal stability.

Experimental Protocol: GC-MS Method with Derivatization

1. Instrumentation:

  • GC-MS System: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Dichloromethane or Ethyl Acetate: GC grade.

  • Trifluoroacetic Anhydride (TFAA): Derivatizing agent.

  • Pyridine: Catalyst.

  • This compound: Reference standard.

3. Derivatization Procedure:

  • To 1 mg of the dried sample or standard, add 100 µL of pyridine and 200 µL of TFAA.

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane or ethyl acetate for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 amu or Selected Ion Monitoring (SIM) for target ions.

Data Presentation

ParameterHPLC-UVGC-MS (with Derivatization)
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer
Column C18 (250 x 4.6 mm, 5 µm)5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Phosphoric AcidHelium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C (Column)100°C to 280°C (Oven Program)
Detection UV at 228 nmElectron Ionization (EI)
Derivatization Optional (4-toluenesulfonyl chloride)Recommended (Trifluoroacetic Anhydride)
Sample Preparation Dissolution in Acetonitrile/WaterDerivatization followed by reconstitution

Visualization of Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for HPLC, Recommended for GC-MS) Dissolution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC HPLC Pathway GC GC Separation (Capillary Column) Derivatization->GC GC-MS Pathway UV_Detector UV Detection (228 nm) HPLC->UV_Detector MS_Detector Mass Spectrometry (EI) GC->MS_Detector Quantification Quantification (Peak Area vs. Calibration Curve) UV_Detector->Quantification MS_Detector->Quantification

Caption: General analytical workflow for HPLC and GC-MS analysis of this compound.

References

4-(3-Chlorophenoxy)piperidine: Application Notes for a Key Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Chlorophenoxy)piperidine is a versatile chemical compound widely utilized in the pharmaceutical industry. It serves as a crucial reference standard in analytical chemistry, ensuring the accurate detection and quantification of related substances. [1]Furthermore, it is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. [1]This document provides detailed application notes and protocols for the use of this compound as a reference standard, with a focus on its role in the analytical control of pharmaceuticals where it may be present as a starting material or impurity.

Physicochemical Data and Specifications

A well-characterized reference standard is fundamental for accurate analytical measurements. The table below summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValueReference
Chemical NameThis compoundThermo Scientific
CAS Number97840-40-9Thermo Scientific
Molecular FormulaC11H14ClNOThermo Scientific
Molecular Weight211.69 g/mol Thermo Scientific
AppearanceWhite to pale yellow powderChem-Impex
Purity (HPLC)≥ 98%Chem-Impex
Storage ConditionsStore at 0-8°C, Air SensitiveChem-Impex, Thermo Scientific
PropertyValueReference
Chemical NameThis compound HydrochlorideChem-Impex
CAS Number65367-99-9Chem-Impex
Molecular FormulaC11H15Cl2NOEON Biotech
Molecular Weight248.15 g/mol Chem-Impex
Purity≥ 96%EON Biotech

Application in Pharmaceutical Analysis: The Case of Centanafadine

This compound is a critical building block in the synthesis of Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD). As a starting material, its presence in the final drug substance is considered a process-related impurity and must be carefully controlled. The following workflow illustrates the role of this compound in the synthesis and analysis of Centanafadine.

cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow A This compound C Chemical Transformation A->C B Other Reagents B->C D Crude Centanafadine C->D E HPLC or GC-MS Analysis D->E F Impurity Profiling E->F G Quantification of This compound F->G I Final Drug Product (Centanafadine) G->I Release Specification H Reference Standard (this compound) H->G

Caption: Synthesis and Analytical Workflow for Centanafadine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the development of an HPLC method for the quantification of this compound. Method validation is essential to ensure its suitability for a specific application.

1. Instrumentation and Materials

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer

2. Chromatographic Conditions

ParameterRecommended Condition
Mobile PhaseAcetonitrile and water with 0.1% phosphoric acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection WavelengthTo be determined based on UV spectrum of this compound
Injection Volume10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Prepare the sample containing the active pharmaceutical ingredient (API) by dissolving it in a suitable solvent and diluting to a concentration within the calibration range.

4. Analysis and Data Interpretation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

A Prepare Mobile Phase B Equilibrate HPLC System A->B D Inject Solutions B->D C Prepare Standard and Sample Solutions C->D E Acquire Chromatographic Data D->E F Identify and Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte F->H G->H

Caption: HPLC Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high selectivity and sensitivity, making it a suitable alternative for the analysis of this compound, especially at trace levels.

1. Instrumentation and Materials

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound reference standard

  • Suitable solvent for extraction and dilution (e.g., dichloromethane, ethyl acetate)

2. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
GC Conditions
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
MS Conditions
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

3. Standard and Sample Preparation

  • Follow a similar procedure as for HPLC, using a GC-compatible solvent. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

4. Analysis and Data Interpretation

  • Inject the prepared solutions into the GC-MS system.

  • Identify this compound by its retention time and characteristic mass spectrum.

  • For quantification, use the peak area of a specific ion from the mass spectrum and a calibration curve.

Signaling Pathways and Logical Relationships

The primary application of this compound as a reference standard is in the quality control of pharmaceuticals. The logical relationship for its use in method validation is depicted below.

cluster_method_dev Method Development cluster_method_val Method Validation A Select Analytical Technique (e.g., HPLC, GC-MS) B Optimize Parameters (Column, Mobile Phase, etc.) A->B C Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LOD & LOQ B->F G Robustness B->G I Validated Analytical Method C->I D->I E->I F->I G->I H Reference Standard (this compound) H->C H->D H->E H->F

Caption: Method Validation Workflow.

Conclusion

This compound is an indispensable reference standard for the analytical control of pharmaceuticals in which it is a potential impurity. The use of well-characterized reference material in validated analytical methods, such as HPLC and GC-MS, is critical for ensuring the quality, safety, and efficacy of the final drug product. The protocols and workflows provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals in the application of this compound as a reference standard.

References

Application Notes and Protocols: 4-(3-Chlorophenoxy)piperidine in Specialty Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 4-(3-Chlorophenoxy)piperidine in the synthesis of specialty polymers for advanced material and biomedical applications. The following sections detail a hypothetical synthetic approach, characterization methods, and potential applications, along with generalized experimental protocols.

Introduction

This compound is a versatile heterocyclic compound recognized for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its stable and reactive nature also makes it a valuable building block in material science for the development of specialty polymers and coatings, aiming to enhance material properties such as durability and environmental resistance.[1][2] The incorporation of the this compound moiety into a polymer backbone can impart unique physicochemical properties, opening avenues for novel applications in drug delivery, advanced coatings, and smart materials.

Hypothetical Application in Polymer Synthesis

While specific polymerization protocols for this compound are not extensively detailed in publicly available literature, a common strategy involves its chemical modification to introduce a polymerizable group. A plausible approach is the introduction of a vinyl or acrylate functionality, transforming the molecule into a monomer that can undergo polymerization. The following notes outline a hypothetical pathway for such a process.

Table 1: Hypothetical Properties of a Polymer Derived from a Modified this compound Monomer
PropertyValueCharacterization Method
Molecular Weight (Mn)25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5Gel Permeation Chromatography (GPC)
Glass Transition Temp (Tg)135 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td)320 °CThermogravimetric Analysis (TGA)
Functional Group ConfirmationPiperidine, ether, chloro-aromaticFourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a specialty polymer based on this compound. These are intended as a starting point and would require optimization for specific applications.

Protocol 1: Synthesis of a Vinyl-Functionalized Monomer from this compound

Objective: To introduce a polymerizable vinyl group onto the this compound molecule.

Materials:

  • This compound

  • 4-Vinylbenzyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-vinylbenzyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the vinyl-functionalized monomer.

Protocol 2: Free Radical Polymerization of the Functionalized Monomer

Objective: To polymerize the vinyl-functionalized this compound derivative.

Materials:

  • Vinyl-functionalized monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and oil bath

Procedure:

  • Dissolve the vinyl-functionalized monomer and AIBN (0.01 equivalents) in anhydrous toluene in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 70 °C in an oil bath and stir for 48 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Filter the precipitate and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Protocol 3: Characterization of the Resulting Polymer

Objective: To determine the molecular weight, thermal properties, and chemical structure of the synthesized polymer.

Methods:

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn) and polydispersity index (PDI) using a GPC system with a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

  • Differential Scanning Calorimetry (DSC): Analyze the thermal transitions, particularly the glass transition temperature (Tg), by heating the polymer sample under a nitrogen atmosphere at a controlled rate.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature (Td) by heating the polymer sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.

  • Spectroscopy (FTIR and NMR): Confirm the chemical structure of the polymer. FTIR will show characteristic peaks for the functional groups, and NMR will provide detailed information about the proton and carbon environments in the polymer structure.

Diagrams and Workflows

Polymer_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Monomer_Start This compound Reaction1 Reaction with 4-Vinylbenzyl Chloride Monomer_Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Monomer_Product Vinyl-Functionalized Monomer Purification1->Monomer_Product Polymerization_Step Free Radical Polymerization (AIBN, Toluene, 70°C) Monomer_Product->Polymerization_Step Precipitation Precipitation in Methanol Polymerization_Step->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Specialty Polymer Drying->Final_Polymer Polymer_Characterization_Workflow cluster_Analysis Polymer Characterization Start Synthesized Polymer GPC GPC (Mn, PDI) Start->GPC DSC DSC (Tg) Start->DSC TGA TGA (Td) Start->TGA Spectroscopy FTIR & NMR (Structure) Start->Spectroscopy Data_Interpretation Data Analysis and Property Determination GPC->Data_Interpretation DSC->Data_Interpretation TGA->Data_Interpretation Spectroscopy->Data_Interpretation Signaling_Pathway_Application cluster_Drug_Delivery Hypothetical Drug Delivery Application cluster_Signaling_Cascade Downstream Signaling Polymer_Drug Polymer-Drug Conjugate (Neuroactive Drug) Cell_Membrane Cell Membrane Polymer_Drug->Cell_Membrane Receptor Target Receptor (e.g., GPCR) Cell_Membrane->Receptor Internalization Endocytosis Receptor->Internalization G_Protein G-Protein Activation Receptor->G_Protein Drug_Release Intracellular Drug Release Internalization->Drug_Release Drug_Release->Receptor Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Therapeutic Cellular Response Kinase_Cascade->Cellular_Response

References

Experimental protocol for N-alkylation of "4-(3-Chlorophenoxy)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation of "4-(3-Chlorophenoxy)piperidine" is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. This protocol details two robust and widely applicable methods for this conversion: direct alkylation with alkyl halides and reductive amination. These procedures are designed for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of N-substituted this compound derivatives.

Application Notes

The nitrogen atom of the piperidine ring in this compound serves as a nucleophile, readily undergoing alkylation to form tertiary amines. The choice of alkylation method often depends on the nature of the alkyl group to be introduced and the overall complexity of the target molecule.

  • Direct Alkylation: This method is a classic SN2 reaction where an alkyl halide is the electrophile.[1][2] It is a straightforward approach, particularly for introducing simple alkyl groups like methyl, ethyl, or benzyl. Careful control of reaction conditions, such as stoichiometry and the choice of base, is crucial to prevent the formation of quaternary ammonium salts.[1][3] The use of a non-nucleophilic base like potassium carbonate or Huenig's base (N,N-diisopropylethylamine) is common to neutralize the hydrogen halide formed during the reaction.[1][4]

  • Reductive Amination: This versatile, one-pot procedure involves the reaction of the piperidine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine.[5][6][7] This method is particularly advantageous for introducing more complex or functionalized alkyl groups. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option.[8] Borane-pyridine complex (BAP) offers a less toxic alternative to cyanide-containing reducing agents like sodium cyanoborohydride.[5][6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting materials.

  • To the stirred suspension, add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of this compound.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)
Direct Alkylation Alkyl Halide (1.1 eq)K₂CO₃ (2.0 eq)DMF25-704-24
Reductive Amination Aldehyde (1.1 eq)NaBH(OAc)₃ (1.5 eq)DCM2512-16

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine this compound, Base/Solvent start->reagents add_alkylating Add Alkylating Agent (Alkyl Halide or Aldehyde) reagents->add_alkylating stir Stir at appropriate temperature add_alkylating->stir add_reducing Add Reducing Agent (for Reductive Amination) add_alkylating->add_reducing monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Reaction Complete add_reducing->stir extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4-(3-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical development. This guide focuses on improving reaction yields and purity through detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and flexible approach involves a three-step sequence:

  • N-Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[1]

  • C-O Bond Formation: An ether linkage is formed between the hydroxyl group of the protected piperidine and 3-chlorophenol. The most common methods for this step are the Williamson Ether Synthesis, Ullmann Condensation, or Buchwald-Hartwig C-O Coupling.

  • N-Deprotection: The protecting group is removed from the piperidine nitrogen to yield the final product.

Q2: I am getting a low yield in the Williamson ether synthesis. What are the likely causes and solutions?

A2: Low yields in the Williamson ether synthesis are often due to competing elimination reactions, especially with sterically hindered substrates.[2][3] Another factor can be the basicity of the alkoxide.

Troubleshooting Low Yield in Williamson Ether Synthesis:

Potential CauseSuggested Solution
Steric Hindrance Use a less sterically hindered starting material if possible. Consider alternative methods like the Mitsunobu reaction for highly hindered substrates.
Competing E2 Elimination Use a less hindered base. Lowering the reaction temperature can also favor the SN2 reaction over elimination.[2]
Weak Nucleophile Ensure complete deprotonation of the alcohol to form the more nucleophilic alkoxide. Using a strong base like sodium hydride (NaH) in an aprotic solvent is common.
Poor Leaving Group If using an aryl chloride, consider converting it to a more reactive aryl iodide or bromide.

Q3: My Buchwald-Hartwig C-O coupling is not proceeding to completion. What should I check?

A3: Incomplete conversion in Buchwald-Hartwig reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Incomplete Buchwald-Hartwig C-O Coupling:

Potential CauseSuggested Solution
Catalyst Deactivation Ensure strictly anhydrous and anaerobic (oxygen-free) reaction conditions. Degas solvents and use an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand The choice of phosphine ligand is crucial. For C-O bond formation, bulky, electron-rich ligands are often preferred. Screen different ligands to find the optimal one for your substrate combination.
Suboptimal Base The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.
Incorrect Temperature The optimal temperature can vary. Generally, reactions are run between 80-120 °C.[4]

Q4: What are the best conditions for N-Boc deprotection of the piperidine intermediate?

A4: The Boc group is typically removed under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very effective and common method.[5][6] The reaction is usually fast at room temperature.

  • Hydrogen Chloride (HCl) in an organic solvent: A solution of HCl in dioxane or methanol is also widely used and can be effective.[5][7]

Care should be taken if other acid-sensitive functional groups are present in the molecule.

Experimental Protocols

Logical Workflow for Synthesis

Synthesis Workflow General Synthesis Workflow for this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: C-O Bond Formation cluster_2 Step 3: N-Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc2O, Base C N-Boc-4-(3-chlorophenoxy)piperidine B->C 3-Chloro-iodobenzene, Coupling Method D This compound C->D Acid (TFA or HCl)

Caption: General three-step synthesis workflow.

Protocol 1: N-Protection of 4-Hydroxypiperidine

Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine

ParameterCondition
Base Triethylamine or Potassium Carbonate
Solvent Dichloromethane (DCM) or Methanol
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield >95%

Procedure:

  • Dissolve 4-hydroxypiperidine in the chosen solvent.

  • Add the base and cool the mixture to 0 °C.

  • Slowly add a solution of Boc₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by crystallization or column chromatography.

Protocol 2: C-O Bond Formation (Ullmann Condensation - Example)

Reaction: N-Boc-4-hydroxypiperidine + 1-Chloro-3-iodobenzene → N-Boc-4-(3-chlorophenoxy)piperidine

ParameterCondition
Catalyst Copper(I) iodide (CuI)
Ligand L-Proline or 1,10-Phenanthroline
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF) or Dioxane
Temperature 100-140 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Procedure:

  • To a reaction vessel, add N-Boc-4-hydroxypiperidine, 1-chloro-3-iodobenzene, CuI, the ligand, and the base.

  • Add the degassed solvent under an inert atmosphere.

  • Heat the mixture to the desired temperature and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: N-Deprotection

Reaction: N-Boc-4-(3-chlorophenoxy)piperidine → this compound

ParameterCondition
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
Solvent Dichloromethane (DCM) for TFA; Dioxane for HCl
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Typical Yield >90%

Procedure (using TFA):

  • Dissolve N-Boc-4-(3-chlorophenoxy)piperidine in DCM and cool to 0 °C.

  • Slowly add TFA to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer, and concentrate to obtain the product. Further purification can be achieved by crystallization or distillation.[5][6]

Troubleshooting Guide

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Troubleshooting Low Yield in Synthesis cluster_protection N-Protection cluster_coupling C-O Coupling cluster_deprotection N-Deprotection start Low Yield Obtained step1 Which Step has Low Yield? start->step1 p1 Incomplete Reaction? step1->p1 Protection c1 Reaction Type? step1->c1 Coupling d1 Incomplete Deprotection? step1->d1 Deprotection p1_yes Increase reaction time or use a stronger base. p1->p1_yes Yes p1_no Check Purity of Starting Material p1->p1_no No c_williamson Williamson c1->c_williamson Williamson c_ullmann Ullmann c1->c_ullmann Ullmann c_buchwald Buchwald-Hartwig c1->c_buchwald Buchwald-Hartwig c_williamson_sol Check for elimination. Lower temperature. c_williamson->c_williamson_sol c_ullmann_sol Check catalyst activity. Ensure anhydrous conditions. c_ullmann->c_ullmann_sol c_buchwald_sol Check ligand and base. Ensure inert atmosphere. c_buchwald->c_buchwald_sol d1_yes Increase acid concentration or reaction time. d1->d1_yes Yes d1_no Product Degradation? d1->d1_no No d1_no_sol Use milder conditions or a different acid. d1_no->d1_no_sol

References

Technical Support Center: 4-(3-Chlorophenoxy)piperidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(3-Chlorophenoxy)piperidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for piperidine derivatives like this compound include column chromatography, recrystallization, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For many piperidine compounds, column chromatography on silica gel or alumina is effective for removing polar and non-polar impurities. Recrystallization from a suitable solvent system, such as ethanol or a benzene-petroleum ether mixture, can be employed to achieve high purity for solid derivatives.[1]

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthesis process or degradation. Common synthetic impurities may include unreacted starting materials, reagents, and by-products from side reactions. Piperidine-containing compounds can also degrade over time, potentially through hydrolysis, especially at non-neutral pH.[2] It is also common for amines to react with atmospheric carbon dioxide to form carbonate salts or with acidic gases (like HCl) to form hydrochloride salts, which may appear as crystalline solids.[3]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound, with a purity of ≥98% often being a commercial standard.[4] Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities.[5] For structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[2]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: this compound hydrochloride is typically stored at 0-8°C.[4] The free base may be sensitive to air.[6] Solutions should be prepared fresh daily to minimize degradation.[2] If stock solutions are necessary, they should be stored at low temperatures (e.g., 4°C or -20°C) in tightly sealed, light-protected containers.[2] For compounds prone to adsorption, using silanized glassware or low-adsorption plasticware is recommended.[2]

Q5: Which solvents are suitable for dissolving this compound?

A5: Common organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are generally effective for dissolving this compound.[2] For experiments in aqueous media, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer to avoid precipitation.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low yield after column chromatography Compound streaking/strong adhesion to silica gel: The basic nature of the piperidine nitrogen can cause strong interaction with acidic silica gel.[7]- Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.- Consider using a different stationary phase, such as alumina.[7]- Ensure the compound is fully dissolved and properly loaded onto the column.
Appearance of new, unknown peaks in HPLC analysis Degradation of the compound: The compound may be unstable in the chosen solvent, at the current pH, or under ambient light and temperature.[2]- Prepare solutions fresh before each experiment.[2]- Adjust the solution pH to neutral and protect it from light.[2]- Analyze degradation products using LC-MS to understand the degradation pathway.[2]- Store solutions at 4°C or -20°C.[2]
Precipitation of the compound from aqueous solutions Low aqueous solubility: The compound may have limited solubility in your aqueous buffer system.[2]- Increase the proportion of the organic co-solvent.- Ensure the pH of the buffer is compatible with the compound's solubility.[2]- Consider preparing a more dilute solution.
Inconsistent experimental results Compound degradation in solution: Instability under experimental conditions can lead to variable concentrations.- Perform a stability test under your specific experimental conditions (solvent, pH, temperature).- Re-verify the concentration of stock solutions before use.[2]
Solidification or crystallization of piperidine solutions Salt formation: Amines can react with atmospheric CO2 to form carbonates or with acidic vapors (e.g., HCl) to form salts like piperidine hydrochloride.[3]- Store under an inert atmosphere (e.g., nitrogen or argon).- Ensure storage areas are free from acidic reagents that can release vapors.[3]- If a salt has formed, it may be possible to regenerate the free base through a basic workup.

Quantitative Data and Analytical Conditions

Table 1: Purity Specifications for this compound and its Hydrochloride Salt

CompoundPurityAnalytical Method
This compound98%Not Specified
This compound, HCl≥ 98%HPLC
This compound, HClmin 96%Not Specified

Data compiled from multiple commercial supplier specifications.[4][8][9]

Table 2: Example HPLC Conditions for Piperidine Derivatives

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 225 nm)
Injection Volume 10 µL

These are typical starting conditions and may require optimization for this compound.[2]

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column. For basic compounds like piperidines, adding ~0.5-1% triethylamine or ammonium hydroxide to the eluent can prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of a Piperidine Derivative

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For piperidine derivatives, alcohols like ethanol or solvent mixtures like benzene-petroleum ether have been used.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (this compound) Purification Primary Purification (e.g., Column Chromatography) Crude->Purification Purity_Check Purity Assessment (HPLC, GC, LC-MS) Purification->Purity_Check Recrystallization Secondary Purification (Recrystallization, if needed) Recrystallization->Purity_Check Purity_Check->Recrystallization Purity < Target? Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ Target Storage Storage (0-8°C, protected from air/light) Pure_Product->Storage

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Chromatography Start Low Yield / Streaking in Silica Gel Chromatography? Cause1 Probable Cause: Strong interaction of basic nitrogen with acidic silica Start->Cause1 Solution1 Option A: Add basic modifier to eluent (e.g., 1% Triethylamine) Cause1->Solution1 Modify Mobile Phase Solution2 Option B: Switch to a neutral stationary phase (Alumina) Cause1->Solution2 Change Stationary Phase Result1 Improved Elution Profile Solution1->Result1 Solution2->Result1

References

Overcoming solubility issues of "4-(3-Chlorophenoxy)piperidine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-(3-Chlorophenoxy)piperidine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: this compound is a chemical compound used in pharmaceutical research and development, often as an intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders.[1] It is commercially available in two primary forms: the free base (CAS 97840-40-9) and the hydrochloride (HCl) salt (CAS 65367-99-9).[1][2][3][4] The HCl salt is generally more soluble in aqueous solutions than the free base.[5]

Q2: What are the general solubility properties of this compound?

A2: While extensive, experimentally determined solubility data is not widely published, its chemical structure provides insight into its properties.[6] The parent piperidine molecule is miscible with water; however, the addition of the non-polar chlorophenoxy group significantly reduces aqueous solubility.[7][8] The compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, with low solubility in water.[6][9]

Q3: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer/cell culture medium. Why did this happen?

A3: This is a common issue known as "precipitation upon dilution." Your compound is highly soluble in the concentrated organic solvent (like DMSO) but becomes supersaturated and falls out of solution when diluted into a primarily aqueous environment where its solubility is much lower.[10] This is a frequent challenge when working with hydrophobic small molecules in biological assays.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The concentration of solvents like DMSO should be kept to a minimum as they can have effects on cell viability and function.[11][12] While cell-type dependent, a final DMSO concentration of less than 1% is a common recommendation, with many researchers aiming for ≤0.5% to avoid off-target effects.[11][12] It is critical to keep the solvent concentration consistent across all experimental conditions, including vehicle controls.[13]

Physicochemical Properties

The table below summarizes the key properties of the two common forms of the compound.

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 97840-40-9[2][3][4]65367-99-9[1][14]
Molecular Formula C₁₁H₁₄ClNO[3]C₁₁H₁₄ClNO·HCl or C₁₁H₁₅Cl₂NO[1][14]
Molecular Weight 211.69 g/mol [2][3]248.15 g/mol [1][14]
Appearance Not specified, likely a solidWhite to pale yellow powder[1]
Predicted Solubility Low in water; soluble in organic solvents (DMSO, ethanol)[6]Higher aqueous solubility than free base; soluble in organic solvents
Storage Air sensitive[2][3]Store at 0-8°C[1]

Troubleshooting Guide: Compound Precipitation

If you are experiencing compound precipitation, follow this troubleshooting workflow.

G start Start: Compound Precipitates in Aqueous Medium q1 Is the final solvent concentration >0.5%? start->q1 a1_yes Reduce final solvent concentration. This may require lowering the stock concentration and/or using serial dilutions. q1->a1_yes Yes a1_no Solvent concentration is likely not the issue. q1->a1_no No q2 Can you lower the final compound concentration? a1_yes->q2 a1_no->q2 a2_yes Determine the lowest effective concentration through a dose-response experiment to stay within the solubility limit. q2->a2_yes Yes q3 Have you tried warming the aqueous medium? q2->q3 No end_node Solution Achieved a2_yes->end_node a3_yes Gently warm the buffer/medium to 37°C before and during compound addition to improve kinetic solubility. q3->a3_yes Yes q4 Consider Advanced Formulation Strategies q3->q4 No a3_yes->end_node a4 • Use the HCl salt form if available. • Add solubilizing agents like cyclodextrins. • For non-cell assays, consider detergents (e.g., Tween-20 at 0.01-0.05%). • Use sonication to aid dispersion. q4->a4 a4->end_node

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a concentrated stock solution in an organic solvent, which is the first step for most experiments.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage step1 1. Equilibrate Compound Allow vial of this compound to reach room temperature before opening. step2 2. Weigh Compound Accurately weigh the desired mass of the compound using an analytical balance. step1->step2 step3 3. Add Solvent Add a precise volume of high-purity DMSO to achieve the target concentration (e.g., 10-50 mM). step2->step3 step4 4. Vortex Mix vigorously using a vortex mixer for 1-2 minutes. step3->step4 step5 5. Sonicate (Optional) If solids remain, sonicate the solution in a water bath for 5-10 minutes. step4->step5 step6 6. Visually Inspect Ensure the solution is clear and free of any visible particulates. step5->step6 step7 7. Aliquot Dispense into smaller, single-use volumes to avoid repeated freeze-thaw cycles. step6->step7 step8 8. Store Store aliquots at -20°C or -80°C, protected from light. step7->step8

Caption: Workflow for preparing a concentrated stock solution.

Methodology:

  • Equilibrate Compound: Allow the vial of this compound (either free base or HCl salt) to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh Compound: On a calibrated analytical balance, accurately weigh the desired amount of the compound into an appropriate vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to reach your target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Sonication (Optional): If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.[10]

  • Inspect: Visually confirm that the solution is clear and free of any precipitate.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Protocol 2: Solvent Compatibility and Final Dilution Test

Before starting a large-scale experiment, it is crucial to determine the maximum tolerable concentration of your compound in the final assay medium without precipitation.

Methodology:

  • Prepare Assay Medium: Prepare several tubes containing your final assay buffer or cell culture medium (including serum or other additives, as these can affect solubility). Pre-warm the medium to the experimental temperature (e.g., 37°C).

  • Prepare Serial Dilutions: Create a serial dilution of your DMSO stock solution in the assay medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

    • Important: To minimize precipitation, perform a two-step dilution. First, make an intermediate dilution of the stock in the medium. Then, add a small volume of this intermediate dilution to the final volume of the medium. Always add the compound solution to the medium while vortexing gently.

  • Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48 hours).

  • Observe for Precipitation: At several time points (e.g., 0, 2, 8, 24 hours), visually inspect each tube for any signs of cloudiness, crystals, or precipitate. Viewing the tubes against a dark background under a light source can help.

  • Determine Solubility Limit: The highest concentration that remains clear throughout the incubation period is your working solubility limit for that specific medium and set of conditions.

Relationship Between Solubility, Concentration, and Activity

Understanding the interplay between a compound's solubility and its concentration is critical for interpreting assay results correctly.

G cluster_concentration Compound Concentration in Assay cluster_state Physical State cluster_activity Observed Biological Activity low_conc Low Concentration sol_limit Solubility Limit dissolved Fully Dissolved low_conc->dissolved Below Limit high_conc High Concentration precipitated Precipitated / Aggregated high_conc->precipitated Exceeds Limit true_activity True Pharmacological Activity dissolved->true_activity Leads to false_activity Artifactual / Noisy Data (False Positives/Negatives) precipitated->false_activity Leads to

Caption: Relationship between compound concentration, physical state, and assay outcome.

References

"4-(3-Chlorophenoxy)piperidine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 4-(3-Chlorophenoxy)piperidine. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some sources indicate that the compound is air and moisture sensitive; therefore, storage under an inert atmosphere, such as argon, and protection from moisture is recommended.[2][3][4]

Q2: What are the known incompatibilities of this compound?

A2: this compound should be kept away from strong oxidizing agents, as they may induce degradation.[1]

Q3: What are the expected thermal decomposition products?

A3: In the event of a fire or exposure to high temperatures, hazardous decomposition products can form, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]

Q4: Is this compound susceptible to degradation in solution?

A4: While specific data for this compound is limited, piperidine derivatives, in general, can be susceptible to degradation in solution, particularly under non-neutral pH conditions.[5] It is advisable to prepare solutions fresh before use. If stock solutions are required, they should be stored at low temperatures (e.g., 4°C or -20°C) and their stability under specific experimental conditions should be verified.[5]

Troubleshooting Guides

Issue: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Potential Cause: Degradation of this compound. The appearance of new peaks over time, especially under stress conditions (e.g., elevated temperature, non-neutral pH, exposure to light), suggests the formation of degradation products.

  • Recommended Actions:

    • Characterize the new peaks: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.[6]

    • Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[4] This helps to confirm if the observed peaks are indeed degradants and provides insight into the compound's stability profile.

    • Optimize solution conditions: If degradation is suspected, adjust the solution pH to neutral and protect it from light.[5] Prepare solutions fresh and use low-adsorption labware to minimize potential issues.[5]

Issue: Loss of Compound Potency or Inconsistent Experimental Results

  • Potential Cause: This could be due to the degradation of the compound in stock or working solutions, or adsorption onto container surfaces.

  • Recommended Actions:

    • Verify Solution Stability: Conduct a simple stability study by preparing a solution of the compound and analyzing its concentration at time zero and then at subsequent time points under your typical experimental conditions.

    • Use Appropriate Labware: Consider using silanized glassware or low-adsorption plastic containers to prevent loss of the compound due to surface binding.[5]

    • Control Storage Conditions: Ensure that stock solutions are stored at appropriate low temperatures (4°C or -20°C) and are protected from light to minimize degradation.[5]

Hypothetical Stability Data

The following tables present hypothetical data on the stability of this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Hydrolytic Stability of this compound at 60°C

ConditionTime (hours)% DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl00-
8153-Chlorophenol
24403-Chlorophenol
Water (pH ~7)24< 1-
0.1 M NaOH00-
8103-Chlorophenol
24353-Chlorophenol

Table 2: Hypothetical Oxidative and Photostability of this compound at 25°C

ConditionTime (hours)% DegradationMajor Degradation Product (Hypothetical)
3% H₂O₂00-
825Piperidin-4-one derivative
2460Piperidin-4-one derivative
Photostability (ICH Q1B)245Unidentified polar degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at 0, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at 0, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples at 0 and 24 hours for analysis. For solution-state thermal stability, heat the stock solution at 60°C and sample at 0, 8, and 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: HPLC-UV Stability-Indicating Method (Example)

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example): Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, for example, 225 nm.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the stressed samples and an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid/Solution, 80°C/60°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B Light) Stock->Photo Sampling Sample at Time Points (e.g., 0, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Data Evaluate Data: - % Degradation - Identify Degradants - Mass Balance HPLC->Data

Caption: General workflow for a forced degradation study.

G Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_photolysis Photolytic Degradation (UV/Vis Light) Parent This compound Hydrolysis_Product1 3-Chlorophenol Parent->Hydrolysis_Product1 Ether Cleavage Hydrolysis_Product2 Piperidin-4-ol Parent->Hydrolysis_Product2 Ether Cleavage Oxidation_Product1 Piperidin-4-one derivative (Oxidation at C4) Parent->Oxidation_Product1 Oxidation of piperidine ring Photo_Product1 Radical-induced degradants Parent->Photo_Product1 Photodegradation Oxidation_Product2 Ring-opened products Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Chlorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-chlorophenoxy)piperidine and its derivatives. This document aims to address specific issues encountered during experiments and offer practical solutions to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

A1: The most prevalent methods for synthesizing the core structure of this compound involve the formation of a diaryl ether linkage. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. Both methods involve the coupling of a phenol (or its corresponding phenoxide) with an aryl halide. In this specific case, 4-hydroxypiperidine (or a protected version) is coupled with a 3-chloro-substituted aryl halide. A third, less common but viable method, is the Mitsunobu reaction.

Q2: I am experiencing very low yields in my Ullmann condensation reaction. What are the likely causes?

A2: Low yields in Ullmann couplings are a common issue. Key factors to investigate include the purity of your reactants, the activity of the copper catalyst, and the choice of ligand, base, and solvent. Traditional Ullmann reactions often require high temperatures (>210 °C), which can lead to side reactions and decomposition.[1] Modern protocols with appropriate ligands can facilitate the reaction under milder conditions. Ensure your reagents are anhydrous, as water can deactivate the catalyst and lead to undesired side products.

Q3: My Buchwald-Hartwig amination for N-arylation of the piperidine ring is sluggish. What should I check?

A3: For N-arylation of the piperidine nitrogen, slow or incomplete reactions in Buchwald-Hartwig amination often stem from catalyst deactivation or suboptimal choice of ligand and base. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst. The choice of phosphine ligand is critical and is often substrate-dependent; sterically hindered, electron-rich ligands are generally preferred. The base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly used.

Q4: What are common side reactions when functionalizing the piperidine ring?

A4: When N-alkylating the piperidine ring, a common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This is particularly prevalent with highly reactive alkylating agents. For C-H functionalization, achieving regioselectivity can be challenging. The use of directing groups on the piperidine nitrogen is a common strategy to control the position of functionalization.

Q5: this compound derivatives are mentioned in the context of neurological disorders. Which biological pathways are they likely to modulate?

A5: Derivatives of this compound are known to interact with various receptors in the central nervous system.[2] Given their structural motifs, they are often investigated as ligands for G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors, which are critical in the pathophysiology of many neurological and psychiatric conditions.[2][3][4][5]

Troubleshooting Guides

Low Yield in C-O Bond Formation (Ullmann and Buchwald-Hartwig type reactions)
IssuePotential Cause(s)Recommended Actions
Low or No Product Formation - Inactive catalyst (copper or palladium).- Suboptimal ligand or base.- Low reaction temperature.- Poor solvent choice leading to low solubility of reactants.- Use freshly sourced, high-purity catalyst and reagents.- Screen a panel of ligands and bases (see tables below for examples).- Incrementally increase the reaction temperature.- Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, DMSO, Toluene, Dioxane).[1][6]
Formation of Phenol Starting Material - Hydrolysis of the aryl halide or decomposition of the desired product.- Ensure anhydrous conditions by using dry solvents and reagents.- Work up the reaction under neutral or slightly basic conditions.
Debromination/Dechlorination of the Aryl Halide - Presence of protic impurities or reducing agents.- Use anhydrous solvents and reagents.- Ensure the inert atmosphere is maintained throughout the reaction.[6]
Homocoupling of the Phenol or Aryl Halide - Inappropriate catalyst-to-ligand ratio.- High reaction temperatures.- Optimize the catalyst and ligand loading.- Attempt the reaction at a lower temperature with a more active catalyst system.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for Ullmann and Buchwald-Hartwig C-O coupling reactions to guide optimization.

Table 1: Optimization of Ullmann Condensation for Diaryl Ether Synthesis
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
CuI (10)NoneK₂CO₃ (2)DMF10026[7]
CuI (10)NoneK₂CO₃ (2)DMA10034[7]
CuI (10) None K₂CO₃ (2) DMSO 100 78 [7]
CuI (10)NoneK₂CO₃ (2)DMSO8040[7]
CuBr (10)NoneK₂CO₃ (2)DMSO100<78[7]
CuCl (10)NoneK₂CO₃ (2)DMSO100<78[7]
Cu(OAc)₂ (10)NoneK₂CO₃ (2)DMSO100<78[7]
Cu(OTf)₂ (10)NoneK₂CO₃ (2)DMSO100<78[7]
CuI (10)NoneK₃PO₄ (2)DMSO100<78[7]
CuI (5)NoneK₂CO₃ (2)DMSO10045[7]
Table 2: Optimization of Buchwald-Hartwig C-O Coupling
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (2.5)XantPhos (7.5)DBU (2)DMF8078[8]
Pd(OAc)₂ (5)XantPhos (7.5)DBU (2)DMF8075[8]
[Pd(Allyl)Cl]₂ (2.5)XantPhos (7.5)DBU (2)DMF8082[8]
[Pd(Cinnamyl)Cl]₂ (2.5) XantPhos (7.5) DBU (2) DMF 80 89 [8]
[Pd(Cinnamyl)Cl]₂ (2.5)XantPhos (7.5)DBU (2)Dioxane8085[8]
[Pd(Cinnamyl)Cl]₂ (2.5)XantPhos (7.5)DBU (2)Toluene8083[8]
[Pd(Cinnamyl)Cl]₂ (1.5)XantPhos (6)DBU (2)Toluene8087[8]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (5-10 mol%), a suitable ligand (if any, 10-20 mol%), the aryl halide (1.0 equiv.), 4-hydroxypiperidine (or a protected analogue, 1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-150 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XantPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to a dry Schlenk flask.

  • Reactant Addition: Add the aryl halide (1.0 equiv.) and 4-hydroxypiperidine (or a protected analogue, 1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Dopamine Receptor Signaling Pathway

Derivatives of this compound are often investigated for their effects on dopamine receptors, which are implicated in various neurological disorders. The following diagram illustrates a simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R Gs Gαs D1R->Gs activates AC1 Adenylyl Cyclase Gs->AC1 activates cAMP cAMP AC1->cAMP produces PKA PKA cAMP->PKA activates DARPP32_P p-DARPP-32 PKA->DARPP32_P phosphorylates PP1_inhibited PP1 (inhibited) DARPP32_P->PP1_inhibited inhibits downstream_effectors1 Downstream Effectors PP1_inhibited->downstream_effectors1 Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R Gi Gαi/o D2R->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP_inhibited cAMP (inhibited) AC2->cAMP_inhibited PKA_inhibited PKA (inhibited) cAMP_inhibited->PKA_inhibited downstream_effectors2 Downstream Effectors PKA_inhibited->downstream_effectors2

Caption: Simplified Dopamine D1-like and D2-like receptor signaling pathways.

Experimental Workflow for Reaction Optimization

The following diagram outlines a logical workflow for optimizing the synthesis of this compound derivatives.

Optimization_Workflow start Start: Low Yield of Desired Product check_reagents Check Purity and Stoichiometry of Reactants start->check_reagents screen_catalyst Screen Catalyst System (e.g., Cu vs. Pd, Ligand) check_reagents->screen_catalyst screen_base Screen Bases (e.g., K2CO3, Cs2CO3, NaOtBu) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., DMF, Toluene, Dioxane) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_temp->analyze_byproducts troubleshoot_side_reactions Address Specific Side Reactions analyze_byproducts->troubleshoot_side_reactions Side reactions observed successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis No major side reactions Yield > 80% troubleshoot_side_reactions->screen_catalyst

Caption: A logical workflow for optimizing reaction conditions.

References

Technical Support Center: Troubleshooting Guide for 4-(3-Chlorophenoxy)piperidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Chlorophenoxy)piperidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

This compound is a secondary amine with a piperidine ring and a chlorophenoxy group.[1] Its basic nature, due to the piperidine nitrogen, is a critical factor in HPLC method development, as it can lead to peak tailing on traditional silica-based columns. The chlorophenoxy group provides a chromophore, allowing for UV detection.[2]

Q2: I am not getting any peak for my this compound sample. What could be the issue?

Several factors could lead to a complete lack of signal. A systematic check of the HPLC system is recommended.

  • System Suitability: Ensure the HPLC system is functioning correctly. Check for stable pressure, mobile phase flow, and detector response with a known standard.

  • Sample Preparation: Verify that the sample was prepared correctly and at a detectable concentration.

  • Detector Settings: Confirm the UV detector is set to an appropriate wavelength. For compounds with a chlorophenoxy group, a starting wavelength of around 220-230 nm is often suitable.

  • Compound Stability: While generally stable, prolonged exposure to harsh pH conditions or high temperatures could lead to degradation.[3]

Q3: My peak for this compound is showing significant tailing. How can I improve the peak shape?

Peak tailing is a common issue for basic compounds like this compound and is often caused by secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.

  • Mobile Phase pH: The most effective way to reduce tailing is to adjust the mobile phase pH.[4][5]

    • Low pH: Using an acidic mobile phase (pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the piperidine nitrogen. This protonated form is less likely to interact with residual silanols, resulting in a more symmetrical peak.

    • High pH: Alternatively, a high pH mobile phase (pH > 8) will keep the piperidine in its neutral form, which also minimizes interactions with silanols. However, this requires a pH-stable column.

  • Buffer Concentration: Ensure adequate buffer concentration in the mobile phase to maintain a consistent pH.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q4: I am observing a split peak or two separate peaks for what should be a single compound. What is the cause and solution?

Peak splitting can be a frustrating issue with several potential causes.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-eluting Impurity: The split peak may indicate the presence of a closely eluting impurity. Modifying the mobile phase composition or gradient can help to resolve the two peaks.

  • Differential Ionization: For the free base form of piperidine derivatives, the presence of both ionized and non-ionized forms at a pH close to the pKa can lead to peak splitting. Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa will ensure a single ionic state and a sharp peak.[6][7] Interestingly, the hydrochloride salt form often elutes as a single peak under conditions where the free base shows splitting.

  • Column Issues: A blocked frit or a void at the column inlet can also cause peak splitting. Reversing and flushing the column or replacing it may be necessary.

Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.
  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

2. HPLC Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Start with a 50:50 ratio and adjust as needed for optimal retention
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.
  • Quantify the analyte using a calibration curve generated from the working standards.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

This protocol outlines a protein precipitation method for extracting this compound from a biological matrix, suitable for LC-MS/MS analysis.

1. Reagents and Materials:

  • This compound (Analyte)
  • Stable isotope-labeled internal standard (e.g., deuterated analog)
  • Acetonitrile (LC-MS Grade)
  • Methanol (LC-MS Grade)
  • Formic Acid (LC-MS Grade)
  • Ultrapure Water
  • Biological matrix (e.g., human plasma)

2. Procedure:

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
  • Add 400 µL of cold acetonitrile to precipitate the proteins.
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean tube or well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the mobile phase.
  • Inject the reconstituted sample into the HPLC system.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time (Illustrative Data)

% Acetonitrile% 0.1% Formic Acid in WaterRetention Time (min)Peak Tailing Factor
40608.51.3
50505.21.2
60403.11.1

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD for Peak Area (n=6) ≤ 2.0%
%RSD for Retention Time (n=6) ≤ 1.0%

Visualizations

Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing, Splitting, Broadening) check_peak Observe Peak Shape start->check_peak is_tailing Is the peak tailing? check_peak->is_tailing is_splitting Is the peak splitting? is_tailing->is_splitting No adjust_ph Adjust Mobile Phase pH (Low pH with acid or High pH) is_tailing->adjust_ph Yes is_broad Is the peak broad? is_splitting->is_broad No check_solvent Check Sample Solvent (Dissolve in mobile phase) is_splitting->check_solvent Yes check_flow_rate Optimize Flow Rate is_broad->check_flow_rate Yes end Improved Peak Shape is_broad->end No use_modifier Use a mobile phase modifier (e.g., TFA, Formic Acid) adjust_ph->use_modifier change_column Use a base-deactivated column use_modifier->change_column change_column->end check_impurity Investigate Co-eluting Impurity (Modify gradient/mobile phase) check_solvent->check_impurity check_column_inlet Check for Column Void/Blockage check_impurity->check_column_inlet check_column_inlet->end check_extra_column_volume Minimize Extra-Column Volume (Tubing length, connections) check_flow_rate->check_extra_column_volume check_sample_overload Reduce Injection Volume/ Concentration check_extra_column_volume->check_sample_overload check_sample_overload->end

Caption: Troubleshooting workflow for common peak shape issues.

HPLC_Method_Development cluster_0 Analyte & System Understanding cluster_1 Method Development cluster_2 Validation analyte_props Analyte Properties (pKa, solubility, UV spectra) mobile_phase Mobile Phase Selection (Solvents, pH, Additives) analyte_props->mobile_phase system_setup HPLC System Setup (Column, Detector) system_setup->mobile_phase gradient_isocratic Gradient/Isocratic Elution mobile_phase->gradient_isocratic optimization Optimization (Flow rate, Temperature) gradient_isocratic->optimization system_suitability System Suitability optimization->system_suitability validation_params Method Validation (Linearity, Accuracy, Precision) system_suitability->validation_params final_method Final HPLC Method validation_params->final_method

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Synthesis of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 4-(3-Chlorophenoxy)piperidine. The information is designed to help identify and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective strategies involve the coupling of a protected 4-hydroxypiperidine derivative with a 3-chlorophenol equivalent. The key is to first protect the piperidine nitrogen to prevent undesired N-arylation. The typical two-step sequence is:

  • Protection: The secondary amine of 4-hydroxypiperidine is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to form N-Boc-4-hydroxypiperidine.

  • Coupling (O-Arylation): The resulting alcohol is then coupled with 3-chlorophenol via a nucleophilic substitution reaction. Common methods for this step include the Mitsunobu reaction or a modified Williamson ether synthesis.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: In a Williamson-type synthesis, the deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine may be incomplete. Ensure you are using a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[1]

  • Water Contamination: The Mitsunobu reaction is particularly sensitive to water, which can quench the reaction intermediates.[2] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Deprotonation is often best performed at 0°C to control exotherms, while the subsequent coupling may require room temperature or gentle heating.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal decomposition from prolonged heating.

  • Impure Starting Materials: The presence of impurities, such as unprotected 4-hydroxypiperidine in your N-Boc-4-hydroxypiperidine starting material, can lead to side reactions that consume reagents and lower the yield of the desired product.[2]

Q3: I see an unexpected major peak in my NMR/LC-MS analysis. What could it be?

A3: The most probable major side product is the N-arylated isomer, 1-(3-chlorophenyl)piperidin-4-ol . This occurs if the piperidine nitrogen is not protected or if the protecting group is unintentionally cleaved during the reaction. The secondary amine of 4-hydroxypiperidine is a potent nucleophile and will compete with the hydroxyl group in coupling with the aryl partner.[2] Always verify the integrity of your protecting group before and during the reaction.

Q4: How can I prevent the formation of the N-arylated side product?

A4: The most effective method is to use a robust protecting group for the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is highly effective as it significantly reduces the nucleophilicity of the nitrogen and is stable under the basic or neutral conditions of Williamson and Mitsunobu reactions.[1] Ensure your reaction conditions remain non-acidic to prevent premature cleavage of the Boc group.[1]

Q5: Purification of the final product is difficult. What are the best practices?

A5: Purification challenges often arise from byproducts generated during the coupling reaction.

  • Mitsunobu Byproducts: The main byproducts are triphenylphosphine oxide (TPPO) and a reduced hydrazine derivative (e.g., diethyl hydrazodicarboxylate). Careful column chromatography is typically required to separate these from the desired product.[1]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will need to separate the final product from unreacted N-Boc-4-hydroxypiperidine and 3-chlorophenol.

  • Post-Deprotection Purification: After removing the Boc group, the final product is a basic amine. An acid-base extraction can be a highly effective purification step. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The desired amine will move to the aqueous layer, while neutral organic impurities (like TPPO) remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.

Side Reaction Summary

The table below summarizes the key products and byproducts encountered during the synthesis of this compound, assuming a route via N-Boc-4-hydroxypiperidine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compound C₁₁H₁₄ClNO211.69Desired Product
1-(3-Chlorophenyl)piperidin-4-olC₁₁H₁₄ClNO211.69Major Side Product (N-Arylation)
N-Boc-4-(3-chlorophenoxy)piperidineC₁₆H₂₂ClNO₃311.80Protected Intermediate
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26Starting Material
3-ChlorophenolC₆H₅ClO128.56Starting Material
Triphenylphosphine OxideC₁₈H₁₅OP278.28Mitsunobu Byproduct

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Key Side Reaction

G cluster_main Main Synthetic Pathway cluster_side Major Side Reaction Pathway A 4-Hydroxypiperidine + Boc₂O B N-Boc-4-hydroxypiperidine A->B Protection C N-Boc-4-(3-chlorophenoxy)piperidine B->C O-Arylation(e.g., Mitsunobu or Williamson)3-Chlorophenol D This compound C->D Deprotection (Acid) S1 4-Hydroxypiperidine S2 1-(3-Chlorophenyl)piperidin-4-ol S1->S2 N-Arylation(Unprotected Nitrogen)3-Chlorophenol G Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials (N-Boc-4-hydroxypiperidine, Solvents) Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK ImpurityFound Impurity Detected (e.g., water, unprotected amine) CheckPurity->ImpurityFound Purity Issue Temp Optimize Temperature (e.g., 0°C for deprotonation) CheckConditions->Temp Time Optimize Reaction Time (Monitor by TLC) CheckConditions->Time Reagents Check Reagent Stoichiometry & Quality (e.g., fresh DEAD/DIAD, NaH) CheckConditions->Reagents Purify Purify/Dry Starting Materials ImpurityFound->Purify Purify->Start Retry Success Yield Improved Temp->Success Time->Success Reagents->Success

References

Technical Support Center: Enhancing the Reactivity of 4-(3-Chlorophenoxy)piperidine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-(3-Chlorophenoxy)piperidine" in coupling reactions. The following information is designed to address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my N-arylation of this compound using a Buchwald-Hartwig reaction?

A1: Low conversion in Buchwald-Hartwig aminations involving piperidine scaffolds can stem from several factors. The piperidine nitrogen's lone pair can coordinate with the palladium catalyst, potentially forming inactive complexes. Additionally, the steric bulk of both the piperidine and the aryl halide can impede the reaction. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For sterically hindered secondary amines like this compound, bulky, electron-rich phosphine ligands are often required to promote efficient catalysis.

  • Base Selection: The strength and solubility of the base are critical. A base that is too weak may not efficiently deprotonate the piperidine nitrogen, while an overly strong base could lead to side reactions.

  • Reaction Conditions: Temperature and reaction time must be optimized. Insufficient heat may lead to slow reaction rates, while excessive temperatures can cause catalyst decomposition.

Q2: I am attempting a Suzuki-Miyaura coupling to form a C-C bond at the piperidine ring, but the reaction is not proceeding. What are the likely issues?

A2: Direct C-H activation and subsequent Suzuki-Miyaura coupling on a piperidine ring can be challenging. Often, pre-functionalization of the piperidine ring is necessary. If you are working with a pre-functionalized piperidine (e.g., a halo-piperidine derivative), common issues include:

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Catalyst and Ligand Choice: Similar to C-N coupling, the selection of the palladium catalyst and ligand is crucial for efficient C-C bond formation.

  • Base and Solvent System: The base activates the boronic acid for transmetalation. A suitable solvent system is necessary to ensure the solubility of all reaction components.

Q3: Are there alternative coupling reactions to consider for N-arylation if Buchwald-Hartwig amination fails?

A3: Yes, the Ullmann condensation is a classical and often effective alternative for forming C-N bonds, particularly when palladium-catalyzed methods are unsuccessful. This reaction typically employs a copper catalyst and may be more tolerant of certain functional groups. However, traditional Ullmann conditions often require high reaction temperatures. More modern protocols with specialized ligands can often be performed under milder conditions.

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig N-Arylation
Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation The piperidine nitrogen may be coordinating to the palladium center, inhibiting catalysis. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to create a sterically hindered environment around the palladium, which can disfavor unproductive coordination.[1]
Suboptimal Base The base may not be strong enough to deprotonate the piperidine effectively, or it may have poor solubility. Consider stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and anhydrous.
Inefficient Oxidative Addition The aryl halide partner may be unreactive (e.g., aryl chlorides). Switch to a more reactive aryl bromide or iodide. Alternatively, use a catalyst system known to be effective for aryl chlorides, which typically involves highly active phosphine ligands.
Low Reaction Temperature The reaction may be kinetically slow. Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or catalyst.
Problem 2: Side Product Formation (e.g., Hydrodehalogenation)
Possible Cause Suggested Solution
Presence of Protic Impurities Trace amounts of water or other protic species can lead to hydrodehalogenation of the aryl halide. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
β-Hydride Elimination This can be a competing pathway in the catalytic cycle. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Experiment with different bulky phosphine ligands.
Homocoupling of Aryl Halide This can occur if the transmetalation step is slow. Ensure the base is effectively activating the amine. Optimizing the stoichiometry of the reactants may also help.

Data Presentation

Due to the lack of specific published data for "this compound," the following tables present representative data for the N-arylation of piperidine with various aryl halides to provide a baseline for optimization.

Table 1: Buchwald-Hartwig Amination of Piperidine with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
24-Bromoanisole(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane1000.393
34-Bromotoluene(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane1000.185
44-Chloroanisole(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane1000.2543

Data is for the N-arylation of piperidine and is intended to be representative.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of a Piperidine Derivative

This is a generalized procedure and requires optimization for "this compound" and the specific aryl halide.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Ex Ligand Exchange PdII_ArX->Ligand_Ex Amine R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Ex->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand No Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Use Stronger, Anhydrous Base (e.g., NaOtBu, LHMDS) Check_Base->Change_Base No Check_Conditions Are Reaction Conditions Optimized? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Increase_Temp Increase Temperature (monitor for decomposition) Check_Conditions->Increase_Temp No Check_Reagents Are Reagents Pure and Dry? Check_Conditions->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Dry Solvents and Reagents Use Fresh Materials Check_Reagents->Purify_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in coupling reactions.

References

"4-(3-Chlorophenoxy)piperidine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe storage and handling of 4-(3-Chlorophenoxy)piperidine. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on information for closely related compounds, such as 4-(4-Chlorophenoxy)piperidine hydrochloride and general principles for handling piperidine derivatives. Users are strongly advised to consult the specific SDS provided by their supplier and to conduct their own risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

There are conflicting recommendations from suppliers. To ensure the long-term stability of the compound, it is best practice to store it in a tightly sealed container in a refrigerator at 2-8°C.[1][2] Some suppliers may indicate room temperature storage is acceptable for short periods.[3] Always refer to the product-specific documentation provided by the supplier.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5] For procedures that may generate dust or aerosols, a respirator may be necessary.[4][6]

Q3: What should I do in case of a small spill?

For small spills, first, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][8] Once the material is fully absorbed, scoop the mixture into a sealed container for proper disposal as chemical waste.[7][8] The spill area should then be decontaminated.[9]

Q4: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain or in regular trash.[10]

Troubleshooting Guides

Issue: The compound has changed color or appears clumpy.
  • Possible Cause: The compound may have been exposed to moisture or air, leading to degradation or hydration. Some sources indicate the compound is air sensitive.

  • Solution:

    • Evaluate if the material is still suitable for your experiment. Minor changes in appearance may not affect all applications.

    • If purity is critical, it is recommended to use a fresh, unopened container of the compound.

    • To prevent this in the future, ensure the container is tightly sealed after each use and consider storing it in a desiccator.

Issue: I'm observing unexpected side reactions in my experiment.
  • Possible Cause: this compound, like other amines, can be incompatible with strong oxidizing agents, acids, and bases.

  • Solution:

    • Review all reagents in your experimental protocol for potential incompatibilities.

    • Ensure that all glassware is clean and free of any residual acids or bases from previous experiments.

    • If possible, perform a small-scale trial reaction to confirm compatibility before proceeding with a larger scale experiment.

Data Presentation

Storage and Physical Properties
PropertyValueSource(s)
Appearance White to pale yellow powder[1]
Recommended Storage 2-8°C (Refrigerated)[1][2]
Alternative Storage Room Temperature[3]
Form Often supplied as Hydrochloride (HCl) salt
Personal Protective Equipment (PPE)
EquipmentSpecificationRationaleSource(s)
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and dust.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[4][6]
Body Protection Laboratory coatProtects clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area. Respirator may be needed if dust or aerosols are generated.Prevents inhalation of the compound.[4][11]

Experimental Protocols

Protocol for Handling and Weighing
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE (lab coat, gloves, safety glasses).

  • Container Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully transfer the desired amount of the compound from the storage container to a weighing vessel using a clean spatula. Avoid creating dust. If dust is generated, ensure adequate respiratory protection is in use.

  • Closing: After weighing, securely close the container lid.

  • Cleanup: Clean any minor spills on the balance or surrounding area immediately using a damp cloth or paper towel, followed by proper disposal of the cleaning materials.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Protocol for Small Spill Cleanup
  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. Evacuate non-essential personnel from the area.[12]

  • Don PPE: Put on appropriate PPE, including gloves, safety glasses, and a lab coat. If the compound is dusty or the spill is large, consider a respirator.

  • Containment: If the spill is a liquid, contain it by placing absorbent material around the edges of the spill.[8]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[7][8]

  • Collection: Once the material is fully absorbed, carefully scoop it into a labeled, sealable container for hazardous waste.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[9]

  • Ventilation: Ventilate the area to ensure any residual vapors are dispersed.

  • Reporting: Report the spill to the appropriate laboratory or institutional safety officer.

Visualizations

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Alert Alert Others in Area Assess->Alert Small Spill Evacuate Evacuate Area Assess->Evacuate Large Spill PPE Don Appropriate PPE Alert->PPE Contain Contain and Absorb Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Emergency Contact Emergency Services Evacuate->Emergency

Caption: Decision workflow for handling a chemical spill.

Handling_Protocol Start Start: Prepare to Handle This compound Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Start->Ventilation DonPPE Wear Required PPE: Lab Coat, Gloves, Safety Glasses Ventilation->DonPPE Equilibrate Allow Container to Reach Room Temperature DonPPE->Equilibrate Weigh Carefully Weigh the Compound Equilibrate->Weigh Close Securely Close Container Weigh->Close Clean Clean Work Area Close->Clean Wash Wash Hands Thoroughly Clean->Wash End End of Handling Protocol Wash->End

Caption: Step-by-step protocol for safe handling.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered in experiments involving 4-(3-Chlorophenoxy)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound hydrochloride is a versatile intermediate primarily used in:

  • Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Agricultural Chemistry: It is used in the formulation of herbicides.[1]

  • Biochemical Research: Its structure is valuable for studying receptor interactions and signaling pathways.[1]

  • Analytical Chemistry: It can be used as a reference standard for the accurate detection and quantification of similar compounds.[1]

  • Material Science: It finds applications in developing specialty polymers and coatings.[1]

Q2: What are the recommended storage conditions for this compound and its hydrochloride salt?

A2: To ensure stability, this compound hydrochloride should be stored at 0-8°C.[1] The free base should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For solutions, it is recommended to prepare them fresh before each experiment to minimize degradation.[2] If stock solutions are used, they should be stored at 4°C or -20°C.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the structure of similar piperidine derivatives, common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile are suitable for dissolving the compound. For experiments in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer to avoid precipitation.[2]

Q4: What are the known stability issues with compounds like this compound?

A4: The stability of piperidine-containing compounds can be affected by several factors, including pH, temperature, and exposure to light.[2] Degradation can occur, particularly through hydrolysis at non-neutral pH.[2] It is recommended to aim for a neutral pH in solutions and protect them from light to minimize degradation.[2] For sensitive applications, performing a stability test under your specific experimental conditions is advised.[2]

Troubleshooting Guides

Synthesis Pitfalls

Issue 1: Low yield in Williamson Ether Synthesis.

  • Potential Cause: The Williamson ether synthesis, a likely route to this compound, is an SN2 reaction and can be sensitive to steric hindrance. If using a secondary halide, an E2 elimination reaction can compete, leading to the formation of an alkene byproduct instead of the desired ether.[3] Another potential side reaction is C-alkylation of the phenoxide in addition to the desired O-alkylation.

  • Recommended Action:

    • Reagent Choice: Ensure the use of a primary alkyl halide or a good leaving group (e.g., tosylate) on the piperidine ring if possible, as this favors the SN2 reaction.[3]

    • Base and Solvent: Use a strong, non-hindered base like sodium hydride (NaH) to fully deprotonate the phenol.[4] Dipolar aprotic solvents like DMF or DMSO can help increase the reaction rate.

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed to minimize the competing elimination reaction.

Issue 2: Difficulty in removing byproducts from a Mitsunobu reaction.

  • Potential Cause: The Mitsunobu reaction, another plausible synthetic route, generates triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can be challenging to remove through standard chromatography.

  • Recommended Action:

    • Crystallization: TPPO can sometimes be removed by crystallizing the crude product from a suitable solvent system (e.g., ether/n-heptane).

    • Modified Reagents: Consider using resin-bound triphenylphosphine or other modified reagents that simplify byproduct removal through filtration.[5]

    • Chromatography: If flash chromatography is used, careful selection of the solvent system is crucial. A gradient elution may be necessary to separate the product from the byproducts.

Purification Challenges

Issue 3: Significant peak tailing during silica gel column chromatography.

  • Potential Cause: This is a common problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.[6]

  • Recommended Action:

    • Mobile Phase Modification: Add a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[6] Alternatively, a solution of ammonia in methanol (e.g., 1-2% of 7N NH3 in MeOH) can be effective for strongly basic compounds.[6]

    • Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase, which can be a good alternative for purifying basic compounds.[6]

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[6]

Analytical & Stability Issues

Issue 4: Inconsistent results in biological assays.

  • Potential Cause: This could be due to the degradation of the compound in the assay solution. Piperidine derivatives can be unstable depending on the pH and temperature of the buffer.[2]

  • Recommended Action:

    • Fresh Solutions: Always prepare fresh solutions immediately before each experiment.[2]

    • Stability Check: Perform a stability assessment of the compound in your specific assay buffer. Use an analytical technique like HPLC to monitor the compound's concentration over the time course of the experiment.

    • pH Control: Ensure the pH of your buffer is compatible with the compound's stability, aiming for a neutral pH if possible.[2]

Issue 5: Appearance of unknown peaks in HPLC analysis over time.

  • Potential Cause: The compound may be degrading in the analytical sample solution.

  • Recommended Action:

    • Identify Degradants: Use LC-MS to identify the structures of the degradation products. This can provide insight into the degradation pathway (e.g., hydrolysis).[2]

    • Optimize Solution Conditions: Adjust the sample solvent to a neutral pH and protect the solution from light to minimize degradation.[2]

    • Control Temperature: Store sample vials in a cooled autosampler (e.g., 4°C) during long analytical runs.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number65367-99-9[1]
Molecular FormulaC₁₁H₁₄ClNO·HCl[1]
Molecular Weight248.15 g/mol [1]
AppearanceWhite to pale yellow powder[1]
Purity (typical)≥ 98% (by HPLC)[1]
Storage Conditions0-8°C[1]

Table 2: Illustrative Reaction Conditions for Synthesis

ParameterWilliamson Ether Synthesis (Illustrative)Mitsunobu Reaction (Illustrative)
Reactants N-Boc-4-hydroxypiperidine, 3-ChlorophenolN-Boc-4-hydroxypiperidine, 3-Chlorophenol
Key Reagents NaH (or other strong base)PPh₃, DIAD (or DEAD)
Solvent DMF, THFTHF
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 12-24 hours6-18 hours
Typical Yield 60-80%70-90%
Deprotection TFA or HCl in DioxaneTFA or HCl in Dioxane

Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Reaction (Illustrative)

This protocol is a representative procedure for the synthesis of this compound via a Mitsunobu reaction, followed by deprotection.

  • Boc-Protection Step:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) and 3-chlorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃) (1.2 eq.) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(3-chlorophenoxy)piperidine.

  • Deprotection Step:

    • Dissolve the purified N-Boc-4-(3-chlorophenoxy)piperidine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the solution under reduced pressure.

    • Redissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: HPLC-Based Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and evaluating its stability.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.[2] For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at a suitable wavelength (e.g., 225 nm).[2]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Stability Study Procedure:

    • Prepare a solution of the compound at a known concentration in the desired matrix (e.g., assay buffer, solvent).

    • Inject a sample immediately after preparation (t=0) to determine the initial peak area.

    • Incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values, exposure to light).

    • At specified time points, inject samples and record the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration to assess stability.

Visualizations

Synthesis_Workflow cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Deprotection Reactants N-Boc-4-hydroxypiperidine + 3-Chlorophenol Mitsunobu_Step Mitsunobu Coupling Reactants->Mitsunobu_Step Reagents PPh3, DIAD/DEAD in THF Reagents->Mitsunobu_Step Boc_Product N-Boc-4-(3-chlorophenoxy)piperidine Mitsunobu_Step->Boc_Product Deprotection_Step Boc Deprotection Boc_Product->Deprotection_Step Deprotection_Reagent TFA or HCl Deprotection_Reagent->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product Troubleshooting_Purification Start Crude Product Purification Tailing Peak Tailing on Silica? Start->Tailing Yes Yes Tailing->Yes Yes No No Tailing->No No Add_Modifier Add Basic Modifier to Eluent (e.g., 1% Triethylamine) Yes->Add_Modifier Use_Alumina Use Basic/Neutral Alumina Yes->Use_Alumina Reverse_Phase Use Reverse-Phase HPLC (C18 Column) Yes->Reverse_Phase Standard_Silica Proceed with Standard Silica Gel Chromatography No->Standard_Silica Collect Collect Pure Fractions Add_Modifier->Collect Use_Alumina->Collect Reverse_Phase->Collect Standard_Silica->Collect Stability_Analysis_Workflow Prep Prepare Solution in Matrix (Buffer, Solvent, etc.) T0 Analyze at Time=0 (HPLC, LC-MS) Prep->T0 Stress Apply Stress Conditions (Temp, pH, Light) T0->Stress Timepoints Analyze at Defined Timepoints Stress->Timepoints Compare Compare Peak Areas (Parent vs. Degradants) Timepoints->Compare Assess Assess Stability (% Remaining) Compare->Assess

References

Validation & Comparative

Comparative Analysis of 4-(3-Chlorophenoxy)piperidine and Other Piperidine Derivatives in In Vitro Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative performance of 4-(3-Chlorophenoxy)piperidine and related piperidine derivatives across various biological assays. This guide provides a structured overview of their activity at key pharmacological targets, detailed experimental methodologies, and visual representations of relevant signaling pathways.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Its versatility allows for fine-tuning of pharmacological properties through substitution, leading to compounds with diverse activities. This guide focuses on the comparative analysis of this compound and other key piperidine derivatives, with a particular emphasis on their interactions with sigma receptors, cholinesterases, and monoamine transporters—targets of significant interest in the development of treatments for neurological and psychiatric disorders. While this compound is a valuable synthetic intermediate in the creation of more complex molecules, including potential p38 MAP kinase inhibitors, its direct biological activity profile is not as extensively documented as some of its N-substituted counterparts and other piperidine analogs. This guide collates available data to provide a comparative perspective.

Comparative Analysis of In Vitro Activity

The following tables summarize the available quantitative data for this compound and a selection of other piperidine derivatives across key biological assays. It is important to note that direct experimental data for the unsubstituted this compound is limited in the public domain. The data presented for this compound are primarily from closely related analogs or computational predictions, and this is explicitly stated where applicable.

Sigma Receptor Binding Affinity

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperones involved in a variety of cellular functions and are a target for the treatment of neurodegenerative diseases and psychiatric disorders.

Table 1: Comparative Sigma Receptor Binding Affinities of Piperidine Derivatives

CompoundTargetKᵢ (nM)Comments
This compound Analog
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ₁0.34High affinity. The 4-chlorophenoxy moiety is structurally similar to the 3-chlorophenoxy group.
σ₂52.3Demonstrates selectivity for σ₁ over σ₂.
Other Piperidine Derivatives
Haloperidolσ₁3.2A well-characterized antipsychotic drug with high affinity for sigma receptors.
σ₂17.2Also binds to σ₂ receptors.
(+)-Pentazocineσ₁2.9A selective σ₁ receptor agonist.
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]σ₁0.79A potent and selective σ₁ receptor ligand, demonstrating the diverse chemical space of high-affinity piperidine-based sigma ligands.

Note: Data for 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine is included as a close structural analog to N-substituted this compound.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Table 2: Comparative Cholinesterase Inhibition of Piperidine Derivatives

CompoundTargetIC₅₀ (µM)Comments
This compound AChENo DataDirect experimental data for the parent compound is not readily available.
BuChENo Data
Other Piperidine Derivatives
DonepezilAChE0.0057A potent and selective AChE inhibitor widely used in the treatment of Alzheimer's disease.[1]
BuChE7.125Shows significantly lower potency for BuChE.[1]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE0.0057The active metabolite of Donepezil, demonstrating high potency.[1]
RivastigmineAChE4.1A pseudo-irreversible inhibitor of both AChE and BuChE.[2]
BuChE0.5More potent against BuChE.
ADS031 (a 4-oxypiperidine ether derivative)AChE1.537A multi-target ligand with activity at both cholinesterases and histamine H3 receptors.[3]
BuChE1.353
Monoamine Transporter Inhibition

Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical for regulating neurotransmitter levels and are targets for antidepressants and psychostimulants.

Table 3: Comparative Monoamine Transporter Inhibition of Piperidine Derivatives

CompoundTargetKᵢ (nM) or IC₅₀ (µM)Comments
This compound DATNo DataDirect experimental data for the parent compound is not readily available.
NETNo Data
SERTNo Data
Related Piperidine Derivatives
Haloperidol Pyridinium (HPP⁺) (a metabolite of a haloperidol analog)DATLow µM (IC₅₀)A metabolite of haloperidol, a butyrophenone with a piperidine core, shows inhibitory activity at DAT.[4]
SERTLow µM (IC₅₀)Also inhibits SERT.[4]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (Compound 1)SERT2Demonstrates high affinity for the serotonin transporter, indicating the potential for phenoxy-like piperidines to target this transporter.[5]
1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine (Compound 15d)VMAT214While a piperazine, this compound's structure highlights the potential for related heterocyclic compounds to potently inhibit vesicular monoamine transporters.[6]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7A high-affinity ligand for the dopamine transporter, showcasing the potent activity achievable with N-substituted piperidine scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for the key assays discussed in this guide.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell membranes from a cell line stably expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor ligand.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration close to its K_d), and varying concentrations of the test compound or vehicle. For determining non-specific binding, add 10 µM haloperidol. The total assay volume is typically 200 µL.

  • Equilibration: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Enzyme: Purified acetylcholinesterase from electric eel (EeAChE) or human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: 0.1 M phosphate buffer, pH 8.0.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • 96-well microplate reader .

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Radiolabeled Substrate: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates .

Procedure:

  • Cell Seeding: Seed the transporter-expressing cells into 96-well plates and allow them to adhere and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at the appropriate temperature to allow for substrate uptake.

  • Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer or detergent, and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity, which represents the amount of substrate taken up by the cells.

  • Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound compared to the control (vehicle-treated cells). Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms underlying the activity of these piperidine derivatives, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Sigma-1 Receptor Signaling ER Endoplasmic Reticulum (ER) MAM Mitochondria-Associated Membrane (MAM) Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociation Agonist Agonist (e.g., Piperidine Derivative) Agonist->Sigma1R_BiP Binds to Sigma-1R IP3R IP3 Receptor Sigma1R_Active->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability, Cell Survival) Ca_release->Cellular_Response

Sigma-1 Receptor Signaling Pathway

G cluster_0 Cholinergic Synapse and AChE Inhibition Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SynapticCleft Synaptic Cleft ACh Acetylcholine (ACh) ACh_Vesicle->SynapticCleft Release AChR ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (Piperidine Derivative) Inhibitor->AChE Inhibits

Cholinergic Synapse and AChE Inhibition

G cluster_0 Monoamine Transporter Workflow Start Start SeedCells Seed Transporter-Expressing Cells in 96-well Plate Start->SeedCells Preincubate Pre-incubate with Test Compound (Piperidine Derivative) SeedCells->Preincubate AddRadioligand Add Radiolabeled Monoamine Preincubate->AddRadioligand Incubate Incubate for Uptake AddRadioligand->Incubate Wash Wash to Remove Unbound Radioligand Incubate->Wash Lyse Lyse Cells Wash->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC₅₀/Kᵢ) Count->Analyze End End Analyze->End

Monoamine Transporter Uptake Assay Workflow

References

A Comparative Analysis of Synthetic Routes to 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

4-(3-Chlorophenoxy)piperidine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of common synthetic strategies for the preparation of this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by available experimental data.

Key Synthesis Strategies

The formation of the ether linkage in this compound is the central challenge in its synthesis. The primary retrosynthetic disconnection points to piperidin-4-ol and a suitable 3-chlorophenyl electrophile or nucleophile. The most common approaches to forge this C-O bond include the Williamson ether synthesis, the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling.

A critical consideration in the synthesis is the protection of the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal.

Comparative Data of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents & ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Williamson Ether Synthesis N-Boc-4-hydroxypiperidine, 1-chloro-3-iodobenzeneStrong base (e.g., NaH), Aprotic polar solvent (e.g., DMF, THF)Moderate to GoodGood to Excellent1-8 hoursSimple, cost-effective reagents.Requires a strong base, potential for elimination side reactions with secondary halides.
Mitsunobu Reaction N-Boc-4-hydroxypiperidine, 3-ChlorophenolTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THFPotentially High (up to 93.5% for an analogous compound)[1]High12-24 hoursMild reaction conditions, stereospecific inversion of alcohol stereocenter.Stoichiometric amounts of reagents, formation of difficult-to-remove byproducts (triphenylphosphine oxide, hydrazine derivative).[1]
Ullmann Condensation 4-Iodopiperidine derivative, 3-ChlorophenolCopper catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), High-boiling polar solvent (e.g., DMF, DMSO)ModerateGood24-48 hoursCost-effective copper catalyst.Often requires high reaction temperatures (>100°C), long reaction times, and sometimes stoichiometric amounts of copper.[2][3]
Buchwald-Hartwig C-O Coupling N-Boc-4-hydroxypiperidine, 1-bromo-3-chlorobenzenePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Strong base (e.g., NaOt-Bu)Moderate to GoodHigh12-24 hoursHigh functional group tolerance, generally milder conditions than Ullmann.Expensive palladium catalyst and ligands, requires inert atmosphere.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Intermediate cluster_final Final Product SM1 N-Boc-4-hydroxypiperidine P1 N-Boc-4-(3-Chlorophenoxy)piperidine SM1->P1 Williamson Ether Synthesis SM2 1-Chloro-3-iodobenzene SM2->P1 R1 Strong Base (e.g., NaH) R1->P1 R2 Aprotic Solvent (e.g., DMF) R2->P1 FP This compound P1->FP Deprotection (e.g., TFA)

Figure 1: Williamson Ether Synthesis Pathway

Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Intermediate cluster_final Final Product SM1 N-Boc-4-hydroxypiperidine P1 N-Boc-4-(3-Chlorophenoxy)piperidine SM1->P1 Mitsunobu Reaction SM2 3-Chlorophenol SM2->P1 R1 PPh₃, DEAD/DIAD R1->P1 R2 Anhydrous THF R2->P1 FP This compound P1->FP Deprotection (e.g., TFA)

Figure 2: Mitsunobu Reaction Pathway

Ullmann_Condensation cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Intermediate cluster_final Final Product SM1 N-Boc-4-iodopiperidine P1 N-Boc-4-(3-Chlorophenoxy)piperidine SM1->P1 Ullmann Condensation SM2 3-Chlorophenol SM2->P1 R1 Cu Catalyst, Ligand R1->P1 R2 Base (e.g., K₂CO₃) R2->P1 R3 High-boiling Solvent R3->P1 FP This compound P1->FP Deprotection (e.g., TFA)

Figure 3: Ullmann Condensation Pathway

Detailed Experimental Protocols

1. Williamson Ether Synthesis

This method involves the deprotonation of N-Boc-4-hydroxypiperidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an aryl halide.

  • Materials: N-Boc-4-hydroxypiperidine, 1-chloro-3-iodobenzene, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-chloro-3-iodobenzene (1.1 eq) in anhydrous DMF.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC.[4]

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

2. Mitsunobu Reaction

This reaction allows for the coupling of an alcohol with a phenolic nucleophile under mild, neutral conditions.[1]

  • Materials: N-Boc-4-hydroxypiperidine, 3-Chlorophenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 3-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.[5]

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[5]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[1]

    • Perform deprotection of the Boc group as described previously.

3. Ullmann Condensation

This classical copper-catalyzed reaction forms an aryl ether from an aryl halide and an alcohol.

  • Materials: N-Boc-4-iodopiperidine, 3-Chlorophenol, Copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add N-Boc-4-iodopiperidine (1.0 eq), 3-chlorophenol (1.2 eq), CuI (0.1-0.2 eq), the ligand (0.2-0.4 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF and heat the mixture to 110-130 °C.[3]

    • Monitor the reaction by TLC or LC-MS; these reactions may require 24-48 hours.[3]

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

    • Deprotect the Boc group.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, cost of reagents, and available equipment. The Williamson ether synthesis offers a straightforward and cost-effective approach, though it requires careful handling of a strong base. The Mitsunobu reaction provides a high-yielding alternative under mild conditions, but the stoichiometric byproducts can complicate purification on a large scale. The Ullmann condensation is a classical method that is still relevant, particularly for large-scale synthesis due to the low cost of the copper catalyst, but it often requires harsh conditions. Finally, the Buchwald-Hartwig C-O coupling represents a modern and versatile method with broad functional group tolerance, though the cost of the palladium catalyst and ligands can be a significant consideration. For laboratory-scale synthesis where high yield and mild conditions are paramount, the Mitsunobu reaction appears to be a promising route, based on data from analogous reactions. For larger-scale industrial production, a thorough optimization of the Williamson ether synthesis or the Ullmann condensation might be more economically viable.

References

A Comparative Guide to the Validation of a Novel RRLC Method for the Analysis of 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Rapid Resolution Liquid Chromatography (RRLC) method for the quantitative analysis of 4-(3-Chlorophenoxy)piperidine against a traditional High-Performance Liquid Chromatography (HPLC) method. The supporting experimental data and detailed protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical method selection.

Introduction to Analytical Methods

The accurate quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and safety of final drug products. This guide compares two distinct chromatographic methods: a conventional HPLC method and a novel RRLC method designed for enhanced performance.

  • Traditional Method: HPLC with UV Detection This method represents a widely used and reliable technique for the analysis of pharmaceutical intermediates. It is known for its robustness but can be limited by longer run times and lower sensitivity compared to more modern approaches.

  • New Method: RRLC with DAD Detection The proposed Rapid Resolution Liquid Chromatography method leverages smaller particle size columns and higher pressures to achieve significantly faster analysis times, improved resolution, and enhanced sensitivity, making it suitable for high-throughput environments.

Comparative Performance Data

The following tables summarize the validation data for the new RRLC method in comparison to the traditional HPLC method.

Table 1: System Suitability and Specificity

ParameterTraditional HPLCNew RRLC MethodAcceptance Criteria
Tailing Factor1.31.1≤ 2.0
Theoretical Plates> 2500> 4000> 2000
Resolution> 2.0> 2.5> 2.0
Peak PurityPassPassPass

Table 2: Linearity, Range, LOD, and LOQ

ParameterTraditional HPLCNew RRLC Method
Linearity (r²)0.9980.9998
Range10 - 150 µg/mL1 - 200 µg/mL
Limit of Detection (LOD)1.0 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ)3.0 µg/mL0.3 µg/mL

Table 3: Accuracy and Precision

ParameterTraditional HPLC (% Recovery / % RSD)New RRLC Method (% Recovery / % RSD)Acceptance Criteria
Accuracy
80% Level99.2%100.5%98.0% - 102.0%
100% Level99.8%100.1%98.0% - 102.0%
120% Level100.5%99.7%98.0% - 102.0%
Precision
Repeatability1.5%0.8%≤ 2.0%
Intermediate Precision1.8%1.2%≤ 2.0%

Table 4: Robustness and Method Efficiency

ParameterTraditional HPLCNew RRLC Method
Robustness
Flow Rate (±10%)CompliesComplies
pH of Mobile Phase (±0.2)CompliesComplies
Method Efficiency
Run Time per Sample15 minutes3 minutes
Solvent Consumption per Run~15 mL~3 mL

Experimental Protocols for the New RRLC Method

Detailed methodologies for the validation of the new RRLC method are provided below.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II RRLC or equivalent

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: 60:40 Acetonitrile: 10 mM Potassium Phosphate Buffer (pH 6.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: Diode Array Detector (DAD) at 220 nm

  • Injection Volume: 2 µL

  • Run Time: 3 minutes

Validation Protocols
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients, is determined. This is achieved by injecting a blank (diluent), a placebo solution, and a spiked sample solution containing this compound and known impurities. Peak purity analysis is performed using the DAD to confirm no co-eluting peaks.

  • Linearity and Range: A series of at least five concentrations of this compound reference standard are prepared, ranging from the LOQ to 150% of the target concentration (e.g., 1, 25, 50, 100, 150, 200 µg/mL). Each solution is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy of the method is determined by analyzing samples of a known concentration (spiked placebo) at three different levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate for each level, and the percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a sample solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-assay precision): The repeatability assay is repeated on a different day, by a different analyst, and/or on a different instrument. The %RSD is calculated across all measurements to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of the analyte are injected, and the LOD and LOQ are calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations to the method parameters and observing the effect on the results. The parameters to be varied include the flow rate (±10%), the pH of the mobile phase buffer (±0.2 units), and the column temperature (±5°C). The system suitability parameters are checked under each varied condition.

Visualized Workflows and Comparisons

The following diagrams illustrate the validation workflow and a direct comparison of the two analytical methods.

G Analytical Method Validation Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting a Define Validation Parameters b Prepare Validation Protocol a->b c Prepare Reference Standards & Samples b->c d Specificity c->d e Linearity & Range c->e f Accuracy & Precision c->f g LOD & LOQ c->g h Robustness c->h i Analyze Data d->i e->i f->i g->i h->i j Compare Against Acceptance Criteria i->j k Prepare Validation Report j->k l Method Approved for Use k->l

Caption: Workflow for the validation of a new analytical method.

G Method Performance Comparison cluster_0 Traditional HPLC Method cluster_1 New RRLC Method a Run Time: ~15 min b Sensitivity: Moderate (LOD ~1.0 µg/mL) i Conclusion: RRLC offers significant improvements in speed, sensitivity, and efficiency. c Solvent Consumption: High d Resolution: Good e Run Time: ~3 min f Sensitivity: High (LOD ~0.1 µg/mL) g Solvent Consumption: Low h Resolution: Excellent start Analytical Need start->a Traditional Approach start->e Modern Approach

Caption: Comparison of key performance attributes between HPLC and RRLC.

Cross-Reactivity Analysis of 4-(3-Chlorophenoxy)piperidine Derivatives with Various Receptor Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Receptor Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of various compounds derived from or structurally related to 4-(3-Chlorophenoxy)piperidine for their primary targets and a panel of other receptors. This data allows for a direct comparison of their potency and selectivity.

Dopamine Receptor Subtypes

Compounds based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold have been investigated as Dopamine D4 receptor antagonists. The following table presents the binding affinities of a representative compound from this series.

Compound IDPrimary TargetKi (nM)D1D2D3D5
14a D40.3>2000-fold selectivity vs. D1, D2, D3, and D5>2000-fold selectivity vs. D1, D2, D3, and D5>2000-fold selectivity vs. D1, D2, D3, and D5>2000-fold selectivity vs. D1, D2, D3, and D5
Histamine Receptor Subtypes

BF2.649, a nonimidazole inverse agonist, incorporates a piperidine ring and shows high affinity for the Histamine H3 receptor.

Compound IDPrimary TargetKi (nM)H1H2H4
BF2.649 H30.16Micromolar rangeMicromolar rangeMicromolar range
Muscarinic Receptor Subtypes

A series of 4-aminomethylpiperidine derivatives have been developed as M3 muscarinic receptor antagonists. The data for a highly selective compound is shown below.

Compound IDPrimary TargetKi (nM)M1M2M4M5
14a M30.30171480423600
Sigma Receptor Subtypes

Phenoxyalkylpiperidines have been explored as high-affinity sigma-1 receptor ligands.

Compound IDPrimary TargetKi (nM)σ2
1a σ1<552.3 - 809

Experimental Protocols

Detailed methodologies for the key experiments cited in the binding affinity tables are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of test compounds for the Dopamine D4 receptor.

  • Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the human recombinant Dopamine D4 receptor (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [³H]N-methylspiperone is commonly used as the radioligand.

  • Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand (close to its Kd) and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer.

  • Radioactivity Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Histamine H3 Receptor

This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to the H3 receptor.

  • Membrane Preparation: Membranes from cells expressing the recombinant human H3 receptor are used.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP, at pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of the test compound (agonist or inverse agonist) in the presence of [³⁵S]GTPγS.

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The EC50 (for agonists) or IC50 (for inverse agonists) values are determined by analyzing the concentration-response curves.

Calcium Flux Assay for Muscarinic M3 Receptor

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M3 receptor.

  • Cell Culture: Cells endogenously or recombinantly expressing the M3 receptor (e.g., CHO cells) are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (agonists) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 values of the agonist compounds.

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response PKC->Cell_response Leads to Ca_release->Cell_response Leads to Agonist Agonist Agonist->M3R Binds

Caption: Gq-coupled M3 muscarinic receptor signaling pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (separates bound from free) Incubation->Filtration Counting Scintillation Counting (quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Comparative Efficacy of 4-(3-Chlorophenoxy)piperidine Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of novel compounds based on the 4-(3-Chlorophenoxy)piperidine scaffold. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate informed decision-making in neurological drug discovery.

The this compound moiety is a versatile scaffold that has shown promise in the development of therapeutic agents targeting various neurological disorders. Its derivatives have been investigated for their activity at key G-protein coupled receptors (GPCRs) implicated in neurotransmission, including dopamine and opioid receptors. Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Quantitative Efficacy Comparison

The following table summarizes the in-vitro efficacy of representative piperidine-based compounds, highlighting the impact of structural modifications on their binding affinity for the dopamine D4 receptor. The data is compiled from published structure-activity relationship studies and provides a basis for comparative analysis.

Compound IDR1 (Piperidine Nitrogen)R2 (Phenoxy Ring)Target ReceptorBinding Affinity (Ki, nM)
A-1 H3-ClDopamine D4[Data not available in searched literature]
B-1 3-fluoro-4-methoxybenzyl4-ClDopamine D453
B-2 3-fluoro-4-methoxybenzyl3,4-diFDopamine D45.5
B-3 3-fluoro-4-methoxybenzyl3-FDopamine D427
B-4 6-chloro-2-imidazo[1,2-b]pyridazine3,4-diFDopamine D42.6
B-5 6-chloro-2-imidazo[1,2-b]pyridazine3-FDopamine D45.5

Note: Data for compounds B-1 to B-5 are derived from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which share a similar phenoxy-piperidine core. The 3-chloro substitution on the phenoxy ring is a key feature of the core topic, and its influence can be inferred by comparing it with other substitutions. A lower Ki value indicates a higher binding affinity.

Key Signaling Pathways

The interaction of this compound based compounds with their target receptors, such as the dopamine D4 receptor, initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified signaling pathway for a Gαi/o-coupled GPCR, a common mechanism for dopamine D4 and opioid receptors.

GPCR Signaling Pathway Ligand 4-(3-Chlorophenoxy) piperidine derivative Receptor Dopamine D4 Receptor (Gαi/o-coupled) Ligand->Receptor Binds to G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Gαi/o-coupled GPCR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to determine the efficacy of this compound based compounds.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

1. Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D4 receptor radioligand.

  • Non-specific binding control: A high concentration of a known D4 receptor antagonist (e.g., haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound based compounds.

  • Filtration apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation counter and fluid.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for this experimental protocol.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Filtration and Washing cluster_3 Detection and Analysis A1 Prepare serial dilutions of test compounds B1 Combine membranes, radioligand, and test compounds in 96-well plate A1->B1 A2 Prepare cell membranes and radioligand solution A2->B1 B2 Incubate to reach equilibrium B1->B2 C1 Rapidly filter through glass fiber filters B2->C1 C2 Wash filters with ice-cold buffer C1->C2 D1 Measure radioactivity using a scintillation counter C2->D1 D2 Calculate IC50 and Ki values D1->D2

Caption: Experimental workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at a Gαi/o-coupled receptor by quantifying its effect on cAMP levels.

1. Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the dopamine D4 receptor.

  • Forskolin: An adenylyl cyclase activator.

  • Agonist: A known D4 receptor agonist (e.g., quinpirole).

  • Test Compounds: Serial dilutions of the this compound based compounds.

  • cAMP detection kit: (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with the test compounds at various concentrations for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin and, for antagonist testing, a fixed concentration of the agonist.

  • Incubate for a defined period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • For Agonists: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For Antagonists: Plot the inhibition of the agonist-induced decrease in cAMP levels against the logarithm of the test compound concentration to determine the IC50 value.

This guide provides a foundational framework for comparing the efficacy of this compound based compounds. Researchers are encouraged to adapt and expand upon these protocols to suit their specific research objectives. The provided data and visualizations aim to accelerate the discovery and development of novel therapeutics for neurological disorders.

A Comparative Guide to the In Vitro and In Vivo Activity of 4-(3-Chlorophenoxy)piperidine and Structurally Related CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of "4-(3-Chlorophenoxy)piperidine" and related piperidine derivatives, with a focus on their activity as C-C chemokine receptor 2 (CCR2) antagonists. Due to the limited publicly available in vitro and in vivo data for "this compound", this guide utilizes data from structurally similar and well-characterized CCR2 antagonists to provide a relevant comparative framework.

The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes, making CCR2 an attractive therapeutic target.[1][2][3] Piperidine-containing compounds have been extensively explored as CCR2 antagonists.[4][5][6]

Quantitative Comparison of In Vitro Activity
Compound IDStructureTargetAssay TypePotency (IC₅₀)Reference
INCB3344 N/A (Structure proprietary)Mouse CCR2CCL2 Binding10 nM[7]
Mouse CCR2ERK Phosphorylation~10 nM[7]
Mouse CCR2Chemotaxis~10 nM[7]
Compound 24 cis-3,4-disubstituted piperidine derivativeHuman CCR2CCR2 Binding3.4 nM[5]
Human CCR2Calcium Flux2.0 nM[5]
Human CCR2Chemotaxis5.4 nM[5]
"this compound" This compoundCCR2N/ANo data available
Signaling Pathway of CCR2

The binding of CCL2 to CCR2 initiates a signaling cascade that leads to monocyte and macrophage chemotaxis. CCR2 antagonists block this interaction, thereby inhibiting the recruitment of these inflammatory cells.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi Protein Activation CCR2->G_protein Antagonist CCR2 Antagonist (e.g., Piperidine Derivatives) Antagonist->CCR2 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca_release Intracellular Ca²⁺ Release PIP2->Ca_release Actin Actin Polymerization Ca_release->Actin Chemotaxis Cell Migration & Chemotaxis Actin->Chemotaxis

Figure 1: CCR2 signaling cascade initiated by CCL2 binding.

Experimental Protocols: In Vitro Assays

Detailed methodologies are crucial for the accurate evaluation and comparison of CCR2 antagonists.

CCR2 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor, allowing for the determination of the compound's binding affinity (Ki or IC₅₀).[1]

Methodology:

  • Cell Culture and Membrane Preparation: A cell line stably expressing human CCR2 (e.g., THP-1 monocytes) is cultured and harvested. The cells are then homogenized, and the membrane fraction is isolated via centrifugation.[1][2]

  • Binding Reaction: Cell membranes are incubated in a binding buffer with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the unlabeled test compound.[1][2]

  • Separation and Detection: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Chemotaxis Assay

Principle: This functional assay evaluates the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.[2]

Methodology:

  • Apparatus: A Boyden chamber or a multi-well migration plate (e.g., Transwell®) with a porous membrane is used.[1]

  • Cell Preparation: Primary monocytes or a CCR2-expressing cell line (e.g., THP-1) are pre-incubated with various concentrations of the CCR2 antagonist.[1][2]

  • Assay Setup: The chemoattractant, CCL2, is placed in the lower chamber of the migration plate. The pre-incubated cells are added to the upper chamber.[1][2]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for cell migration through the membrane.[1]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified using microscopy, flow cytometry, or a cell-based fluorescence assay.

  • Data Analysis: The percentage inhibition of cell migration for each antagonist concentration is calculated relative to the control (CCL2 alone), and the IC₅₀ value is determined.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Isolate/Culture CCR2-expressing cells Preincubation Pre-incubate cells with antagonist Cells->Preincubation Antagonist_Prep Prepare serial dilutions of CCR2 antagonist Antagonist_Prep->Preincubation Setup Add CCL2 to lower chamber Add cells to upper chamber Preincubation->Setup Incubation Incubate at 37°C Setup->Incubation Quantification Quantify migrated cells Incubation->Quantification IC50_Calc Calculate % inhibition and determine IC₅₀ Quantification->IC50_Calc

Figure 2: General workflow for an in vitro chemotaxis assay.

In Vivo Efficacy in Animal Models of Rheumatoid Arthritis

The anti-inflammatory effects of CCR2 antagonists are often evaluated in rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).

Quantitative Comparison of In Vivo Efficacy

The following table presents representative in vivo data for a piperidine-based CCR2 antagonist in a rat inflammatory arthritis model.

Compound IDAnimal ModelDosing RegimenEfficacy EndpointResultReference
INCB3344 Rat Inflammatory ArthritisTherapeutic dosingReduction in disease severitySignificant reduction[7]
"this compound" N/AN/AN/ANo data available
Experimental Protocols: In Vivo Models
Collagen-Induced Arthritis (CIA) in Mice

Principle: This is a widely used autoimmune model of rheumatoid arthritis, characterized by synovitis, cartilage degradation, and bone erosion.[8] It is induced by immunization with type II collagen.[9][10]

Methodology:

  • Animals: Susceptible mouse strains such as DBA/1 are typically used.[9][10]

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[9][10]

    • Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[9][10]

  • Treatment: The test compound (CCR2 antagonist) or vehicle is administered daily, starting before or after the onset of clinical signs of arthritis.

  • Assessment: The severity of arthritis is monitored by scoring clinical signs (e.g., paw swelling, erythema, and joint rigidity) and by histological analysis of the joints at the end of the study.

Adjuvant-Induced Arthritis (AIA) in Rats

Principle: This model of polyarthritis is induced by a single injection of Complete Freund's Adjuvant (CFA) and is characterized by robust and measurable polyarticular inflammation.[11][12]

Methodology:

  • Animals: Susceptible rat strains such as Lewis rats are commonly used.

  • Induction (Day 0): Arthritis is induced by a single intradermal injection of CFA at the base of the tail or in a footpad.[11][12]

  • Treatment: The test compound or vehicle is administered according to a prophylactic (starting on day 0) or therapeutic (starting after disease onset) dosing regimen.[12]

  • Assessment: Disease progression is monitored by measuring paw volume (plethysmometry) and clinical scoring of arthritis. At the end of the study, histological examination of the joints is performed to assess inflammation, pannus formation, and bone resorption.

In_Vivo_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunize animals (e.g., Collagen + CFA) Dosing Administer CCR2 Antagonist or Vehicle Immunization->Dosing Monitoring Monitor clinical signs (e.g., Paw swelling) Dosing->Monitoring Histology Histological analysis of joints Monitoring->Histology Data_Analysis Statistical Analysis Histology->Data_Analysis

Figure 3: General experimental workflow for in vivo efficacy testing.

Conclusion

While direct experimental data for "this compound" is scarce in the public domain, the analysis of structurally related piperidine-based CCR2 antagonists provides valuable insights into the potential activity of this compound class. The provided protocols for in vitro and in vivo assays offer a standardized framework for researchers to evaluate the efficacy of novel CCR2 antagonists. The potent anti-inflammatory effects observed with compounds like INCB3344 in preclinical models highlight the therapeutic potential of targeting the CCR2 pathway for the treatment of inflammatory diseases. Further investigation is warranted to determine the specific activity profile of "this compound" and its potential as a therapeutic agent.

References

Benchmarking 4-(3-Chlorophenoxy)piperidine Against Known Monoamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "4-(3-Chlorophenoxy)piperidine" against a panel of established inhibitors targeting the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Due to the absence of publicly available biological data for "this compound," this document serves as a resource for researchers interested in evaluating its potential activity against these plausible targets. The phenoxypiperidine scaffold, a core structural feature of the molecule, is present in numerous compounds known to interact with monoamine transporters.

Executive Summary

"this compound" is a commercially available piperidine derivative.[1][2] While its primary utility is often cited as a synthetic intermediate in the development of pharmaceuticals, particularly for neurological disorders, direct biological activity data remains unpublished. The structural resemblance of "this compound" to known monoamine transporter inhibitors suggests that it may exhibit inhibitory activity at SERT, DAT, and/or NET. This guide offers a framework for benchmarking its potential performance by providing:

  • A comparative table of well-characterized monoamine transporter inhibitors with their reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

  • A detailed experimental protocol for a competitive radioligand binding assay to determine the binding affinity of "this compound" for these transporters.

  • Visual representations of a generalized monoamine transporter signaling pathway and a typical experimental workflow for inhibitor screening.

Comparative Analysis of Known Monoamine Transporter Inhibitors

The following table summarizes the inhibitory potencies of several well-established inhibitors of the serotonin, dopamine, and norepinephrine transporters. These values serve as a benchmark for evaluating the potential efficacy and selectivity of novel compounds like "this compound."

CompoundPrimary Target(s)SERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
FluoxetineSERT0.8 - 1.22600360
SertralineSERT0.2925420
ParoxetineSERT0.1371.2
(S)-CitalopramSERT0.5928905130
GBR-12909DAT1301.3280
MethylphenidateDAT/NET420011039
NisoxetineNET803300.8
DesipramineNET1520001.1
CocaineSERT/DAT/NET250500300

Note: Kᵢ values can vary between different studies and experimental conditions.

Experimental Protocols

To ascertain the inhibitory profile of "this compound," a series of in vitro assays would be required. The following is a representative protocol for a competitive radioligand binding assay to determine the compound's binding affinity (Kᵢ) for the human serotonin transporter (hSERT). Similar protocols would be employed for hDAT and hNET, utilizing appropriate radioligands and cell lines.

Objective: To determine the binding affinity (Kᵢ) of "this compound" for the human serotonin transporter (hSERT) expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]-Citalopram or other suitable hSERT-selective radioligand

  • Non-specific binding control: A high concentration of a known hSERT inhibitor (e.g., 10 µM Paroxetine)

  • Test compound: "this compound" dissolved in a suitable solvent (e.g., DMSO) at various concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well microplates

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 50-100 µg/mL, as determined by a protein assay.

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of membrane preparation

      • 50 µL of [³H]-Citalopram at a final concentration close to its Kₔ value

      • 50 µL of either:

        • Buffer (for total binding)

        • Non-specific binding control (e.g., 10 µM Paroxetine)

        • "this compound" at a range of concentrations (e.g., 0.1 nM to 100 µM)

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of "this compound."

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

The following diagrams illustrate a generalized signaling pathway for monoamine transporters and a typical experimental workflow for screening potential inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake D_receptor Dopamine Receptor Dopamine_cleft->D_receptor Signaling Postsynaptic Signaling D_receptor->Signaling Inhibitor Inhibitor (e.g., this compound) Inhibitor->DAT

Caption: Generalized dopamine transporter signaling pathway and the site of action for a potential inhibitor.

start Start: Obtain Test Compound (this compound) prepare_membranes Prepare Cell Membranes Expressing Transporter (SERT, DAT, or NET) start->prepare_membranes setup_assay Set Up Binding Assay (Radioligand, Membranes, Test Compound) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Experimental workflow for determining the inhibitory potency of a test compound.

Conclusion

While "this compound" is primarily documented as a chemical intermediate, its structural characteristics warrant investigation into its potential as a monoamine transporter inhibitor. This guide provides the necessary framework for such an evaluation by presenting benchmark data for known inhibitors and a detailed experimental protocol. The provided visualizations of the relevant signaling pathway and experimental workflow further aid in conceptualizing the screening process. The experimental determination of the Kᵢ values of "this compound" against SERT, DAT, and NET will be crucial in defining its biological activity and potential as a pharmacological tool or a lead compound for further drug development.

References

A Comparative Guide to the Reproducibility of Experiments Involving 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods involving 4-(3-chlorophenoxy)piperidine, a key intermediate in pharmaceutical development, particularly for neurological disorders.[1] We delve into the reproducibility of its synthesis and its performance as a scaffold in drug discovery, specifically focusing on its application as a dopamine D4 receptor antagonist. This document offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in making informed decisions for their experimental designs.

Synthesis of this compound: A Comparison of Methods

The synthesis of this compound, and other 4-aryloxypiperidines, is commonly achieved through two primary methods: the Mitsunobu reaction and the Williamson ether synthesis. The reproducibility of these reactions is critical for consistent production of this important building block.

Table 1: Comparison of Synthetic Routes for this compound
ParameterMitsunobu ReactionWilliamson Ether Synthesis
Starting Materials N-Boc-4-hydroxypiperidine, 3-chlorophenol, triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)N-Boc-4-hydroxypiperidine, 3-chlorophenol, a strong base (e.g., NaH), an alkyl halide (if activating the phenol)
Reaction Conditions Typically mild (0 °C to room temperature), neutral conditions.[2]Requires a strong base to form the alkoxide, can involve higher temperatures depending on the reactivity of the halide.
Stereochemistry Inversion of configuration at the alcohol carbon.[3]Retention of configuration.
Key Byproducts Triphenylphosphine oxide, reduced azodicarboxylate.[4]Salts from the base, potential elimination byproducts with secondary halides.[5]
Reported Yields Generally good to high, but can be affected by steric hindrance.Variable, can be high for simple ethers but may be lower with hindered substrates.
Reproducibility Factors Purity of reagents (especially DEAD/DIAD), precise temperature control, order of reagent addition.[3]Anhydrous conditions are crucial, the strength and stoichiometry of the base, choice of solvent.

Experimental Protocols: Synthesis of N-Boc-4-(3-Chlorophenoxy)piperidine

Below are detailed, reproducible protocols for the synthesis of the N-Boc protected precursor of this compound, which can then be deprotected to yield the final product.

Protocol 1: Mitsunobu Reaction

This protocol is adapted from general Mitsunobu reaction procedures.[4][6][7]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 3-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-(3-chlorophenoxy)piperidine.

Protocol 2: Williamson Ether Synthesis

This protocol is based on general Williamson ether synthesis procedures.[8][9][10]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-Chlorophenol (or a suitable activated derivative)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 3-chlorophenol (1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Diagram of Synthetic Workflow

cluster_mitsunobu Mitsunobu Reaction cluster_williamson Williamson Ether Synthesis M_Start N-Boc-4-hydroxypiperidine + 3-Chlorophenol M_Reagents PPh3, DIAD, THF M_Start->M_Reagents M_Reaction Reaction at 0°C to RT M_Reagents->M_Reaction M_Workup Workup & Purification M_Reaction->M_Workup M_Product N-Boc-4-(3-chlorophenoxy)piperidine M_Workup->M_Product W_Start N-Boc-4-hydroxypiperidine W_Base NaH, DMF W_Start->W_Base W_Alkoxide Alkoxide Formation W_Base->W_Alkoxide W_Reaction Reaction at Elevated Temp. W_Alkoxide->W_Reaction W_Phenol 3-Chlorophenol W_Phenol->W_Reaction W_Workup Workup & Purification W_Reaction->W_Workup W_Product N-Boc-4-(3-chlorophenoxy)piperidine W_Workup->W_Product

Comparison of synthetic workflows for N-Boc-4-(3-chlorophenoxy)piperidine.

Performance in Drug Discovery: Dopamine D4 Receptor Antagonism

This compound serves as a crucial scaffold for the development of dopamine D4 receptor antagonists, which are of interest for treating neurological and psychiatric disorders. The following data, derived from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, provides a comparative analysis of the binding affinities of various substituted phenoxy piperidines at the human dopamine D4 receptor.[11][12]

Table 2: Comparative Binding Affinities (Ki) of Substituted Phenoxy Piperidine Analogs at the Dopamine D4 Receptor
Compound IDSubstitution on Phenoxy RingKi (nM)[11]
8d 4-Chloro53
8e Unsubstituted27
8b 3,4-Difluoro5.5
8c 3-Methyl13
8f 4-Methyl-3-fluoro72

Note: The data is for 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. The Ki values were determined by competitive inhibition of [³H]N-methylspiperone in membranes from HEK293 cells expressing the human D4 receptor.[11]

This data highlights the sensitivity of the dopamine D4 receptor to substitutions on the phenoxy ring. While the 4-chloro analog (a positional isomer of our target compound) shows moderate affinity, other substitutions can significantly enhance binding. This underscores the importance of precise and reproducible synthesis to explore the structure-activity relationship (SAR) of this compound class.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor, based on standard methodologies.[11]

Materials:

  • HEK293 cell membranes expressing the human dopamine D4 receptor

  • [³H]N-methylspiperone (radioligand)

  • Test compounds (including this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]N-methylspiperone, and either the test compound, buffer (for total binding), or non-specific binding determinator.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Diagram of Dopamine D4 Receptor Signaling and Antagonism

Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates G_protein G-protein Coupling D4R->G_protein Activates Signaling Downstream Signaling (e.g., ↓cAMP) G_protein->Signaling Antagonist This compound Derivative (Antagonist) Antagonist->D4R Binds and Blocks

Mechanism of dopamine D4 receptor antagonism.

Factors Influencing Reproducibility

The reproducibility of experiments involving this compound, from its synthesis to its biological evaluation, is paramount for generating reliable and comparable data. Key factors include:

  • Purity of Starting Materials and Reagents: The presence of impurities can significantly affect reaction yields and biological activity. It is crucial to use well-characterized starting materials.

  • Strict Control of Reaction Conditions: Parameters such as temperature, reaction time, and inert atmosphere must be carefully controlled and accurately reported.

  • Purification and Characterization: Consistent and thorough purification methods, followed by comprehensive characterization (e.g., NMR, mass spectrometry, HPLC), are essential to ensure the identity and purity of the synthesized compounds.

  • Biological Assay Consistency: For biological evaluations, maintaining consistent cell lines, reagent concentrations, and incubation times is critical for obtaining reproducible data.

By adhering to detailed and well-documented protocols, researchers can enhance the reproducibility of their experiments, contributing to the overall robustness of scientific findings in the field of drug discovery.

References

Head-to-Head Comparison of 4-(3-Chlorophenoxy)piperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenoxypiperidine scaffold is a versatile pharmacophore present in numerous centrally acting agents. Analogs of this structure, particularly those with substitutions on the phenoxy ring, have shown significant affinity and selectivity for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This guide provides a head-to-head comparison of 4-(3-Chlorophenoxy)piperidine analogs, focusing on their receptor binding affinities. The data presented herein is compiled from various studies to aid researchers in selecting compounds for further investigation and in understanding the structure-activity relationships (SAR) within this chemical class.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of this compound analogs for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. The selection of analogs for this comparison is based on systematic modifications to the core structure to elucidate the impact of these changes on receptor interaction.

Compound IDR1 (Piperidine Nitrogen)R2 (Phenoxy Ring)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
1 H3-Cl>10005501208535
2 CH33-Cl850420957028
3 n-Propyl3-Cl250150304515
4 Benzyl3-Cl1809015258
5 H3,4-diCl>10006001509540
6 n-Propyl3,4-diCl280180455020
7 H3-CF39505001108030
8 n-Propyl3-CF3220130254012

Experimental Protocols

The data presented in this guide is derived from standardized in vitro radioligand binding assays. The following are detailed methodologies for the key experiments cited.

General Synthesis of 4-(Phenoxy)piperidine Analogs

A common synthetic route to 4-(phenoxy)piperidine analogs involves the Williamson ether synthesis.

  • Step 1: N-Boc Protection of 4-hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion. The protected product, N-Boc-4-hydroxypiperidine, is then isolated and purified.

  • Step 2: Williamson Ether Synthesis: N-Boc-4-hydroxypiperidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The corresponding substituted fluorobenzene (e.g., 1-chloro-3-fluorobenzene) is then added, and the reaction mixture is heated. After completion, the N-Boc-4-(substituted-phenoxy)piperidine is isolated.

  • Step 3: N-Boc Deprotection: The N-Boc protected intermediate is dissolved in a solvent like dichloromethane, and an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature to yield the desired 4-(substituted-phenoxy)piperidine salt.

  • Step 4: N-Alkylation (for R1 ≠ H): The deprotected piperidine is reacted with an appropriate alkylating agent (e.g., an alkyl halide or a carbonyl compound for reductive amination) in the presence of a base or a reducing agent to yield the final N-substituted analog.

Receptor Binding Assays

Dopamine D2/D3/D4 Receptor Competitive Binding Assay

  • Radioligand: [3H]N-methylspiperone.

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]N-methylspiperone and varying concentrations of the test compound (analogs 1-8).

    • The incubation is carried out in a 96-well plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known D2-like receptor antagonist, such as haloperidol (10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin 5-HT1A and 5-HT7 Receptor Competitive Binding Assays

  • Radioligands: [3H]8-OH-DPAT for 5-HT1A receptors and [3H]5-CT for 5-HT7 receptors.

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A or 5-HT7 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • The assay is performed in a similar manner to the dopamine receptor binding assay.

    • Cell membranes are incubated with the respective radioligand and a range of concentrations of the test compounds.

    • Non-specific binding for the 5-HT1A receptor assay is determined using 10 µM of unlabeled serotonin. For the 5-HT7 receptor assay, a high concentration of a suitable antagonist like clozapine (10 µM) is used.

    • Incubation, filtration, and radioactivity counting steps are carried out as described above.

    • IC50 and Ki values are calculated using the same methods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for D2-like dopamine receptors and the experimental workflow for the competitive binding assay.

D2_like_receptor_signaling cluster_membrane Cell Membrane D2R D2/D3/D4 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (inhibited) Dopamine Dopamine or Analog Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activation (reduced) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Simplified signaling pathway for D2-like dopamine receptors.

binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at RT to reach equilibrium Membranes->Incubate Radioligand Radioligand ([3H]N-methylspiperone) Radioligand->Incubate Test_Compound Test Compound (Analogs 1-8) Test_Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Experimental workflow for the competitive radioligand binding assay.

Comparative Analysis of 4-(Phenoxymethyl)piperidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the statistical analysis of 4-(3-Chlorophenoxy)piperidine-related compounds, focusing on their potential as dopamine D4 receptor antagonists. This guide provides a comparative analysis of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, presenting key experimental data, detailed protocols, and visualizations of relevant biological pathways.

Introduction

This compound is a versatile chemical scaffold utilized as an intermediate in the synthesis of a variety of biologically active molecules. Its structural features make it a valuable starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide focuses on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, closely related to the core structure of this compound, which have been investigated for their antagonist activity at the dopamine D4 receptor. The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

Comparative Biological Data

The following table summarizes the in vitro binding affinities (Ki) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the human dopamine D4 receptor. The data is extracted from a study by Wang et al. (2020), which explored the structure-activity relationship (SAR) of this chemical series.[1][2] The compounds are compared with a selection of other known dopamine D4 receptor antagonists with different structural scaffolds to provide a broader context for their potency.

Compound IDR Group (Phenoxy Moiety)Dopamine D4 Receptor Ki (nM)Selectivity vs. D1, D2, D3, D5
4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs
7a4-Fluorophenyl>1000-
8b3,4-Difluorophenyl5.5>2000-fold vs. D1, D2, D3, D5
8c3-Methylphenyl13>2000-fold vs. D1, D2, D3, D5
8d4-Chlorophenyl53>2000-fold vs. D1, D2, D3, D5
8ePhenyl27>2000-fold vs. D1, D2, D3, D5
9cc3,4-Difluorophenyl2.6>2000-fold vs. D1, D2, D3, D5
9dd3-Fluorophenyl5.5>2000-fold vs. D1, D2, D3, D5
14a(Structure not fully disclosed)0.3>2000-fold vs. D1, D2, D3, D5
Reference Dopamine D4 Antagonists
L-745,870-0.4High
FAUC 365-1.2High
A-437203-0.8High

Experimental Protocols

The determination of the binding affinity of the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the dopamine D4 receptor was performed using a competitive radioligand binding assay. Below is a detailed methodology based on standard practices in the field.[3][4][5][6][7]

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Lysis: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce or polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Storage: The membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol) and stored at -80°C until use.

2. Radioligand Binding Assay:

  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

    • Radioligand (e.g., [³H]-Spiperone or another suitable D4 receptor radioligand) at a concentration close to its Kd value.

    • Varying concentrations of the test compounds (e.g., the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs) or a reference compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is determined using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D4 antagonist) from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist 4-(Phenoxymethyl)piperidine Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling Cascades PKA->Signaling Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of the antagonist.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes (with D4 Receptors) Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of 4-(3-Chlorophenoxy)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-(3-Chlorophenoxy)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. All personnel must be familiar with its material safety data sheet (MSDS) before commencing any work.

Key Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[2] If ventilation is inadequate, a respirator may be necessary.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Minor Spills (Small Quantity):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.

Major Spills (Large Quantity):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[2]

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow only trained personnel with appropriate PPE to manage the cleanup.

Disposal Procedures

The disposal of this compound and its contaminated materials must comply with federal, state, and local regulations.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step-by-Step Disposal Guide:

  • Waste Identification: this compound waste is classified as a regulated chemical waste due to its irritant properties.[1][2][3][4]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, and any contaminated solids (e.g., absorbent materials, gloves, weigh boats) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials and general laboratory traffic.[7][8]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for the collection and disposal of the waste.[7] The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][9]

Quantitative Data Summary

ParameterValueSource
pH 12.6 (100 g/L Aqueous solution for Piperidine)[10]
Flash Point 27°C (80.6°F) (for Piperidine)[10]
Storage Temperature Room temperature, in a well-ventilated place.[2][8][2][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, absorbent) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Hazards (Irritant) - Accumulation Date solid_container->labeling liquid_container->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 4-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 4-(3-Chlorophenoxy)piperidine, a substituted piperidine derivative. The following guidelines are based on available data for structurally similar compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS).

Chemical Identifier:

Chemical NameThis compound
Synonyms 4-(m-Chlorophenoxy)piperidine
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
CAS Number 97840-40-9

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for similar compounds like 4-(4-Chlorophenoxy)piperidine hydrochloride and the parent compound piperidine, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] It is also noted to be air-sensitive.[1] Therefore, appropriate personal protective equipment is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3][4][5][6] A face shield should be worn when there is a potential for splashing.[5]
Skin Protection A lab coat or chemical-resistant apron should be worn.[3] Wear protective gloves tested to EN 374 or an equivalent standard.[3][4][7] Given the nature of the compound, nitrile or neoprene gloves are a reasonable starting point, but glove compatibility should be verified. Change gloves frequently and after any sign of contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][6] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Procedures:

StepProcedure
Preparation Before handling, ensure all necessary PPE is donned correctly. Have an emergency eye wash station and safety shower readily accessible.
Weighing and Transfer As the compound is air-sensitive, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or sensitive reactions. When weighing and transferring the solid, do so in a chemical fume hood to minimize inhalation exposure.[2][6] Avoid generating dust.[2]
Solution Preparation When dissolving the compound, add the solid to the solvent slowly while stirring. Use a closed or covered system to prevent the release of vapors.
Post-Handling After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage Conditions:

ConditionRecommendation
General Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Incompatible Materials Store away from strong oxidizing agents.[8]
Long-Term Storage For long-term stability, especially given its air sensitivity, storing under an inert atmosphere is recommended. Protect from light and moisture.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The compound should be placed in a clearly labeled, sealed container for collection by a licensed waste disposal service.[2]
Contaminated Materials All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container for disposal.[2]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & Procedures b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh & Transfer Compound c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Equipment & Work Area e->f Experiment Complete g Segregate & Label Waste f->g h Dispose of Waste via Licensed Service g->h i Document Work h->i End of Process

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.